molecular formula C11H10BrNO2 B6347554 ethyl 5-bromo-1H-indole-3-carboxylate CAS No. 103858-54-4

ethyl 5-bromo-1H-indole-3-carboxylate

Cat. No.: B6347554
CAS No.: 103858-54-4
M. Wt: 268.11 g/mol
InChI Key: ADKGKNXUVQJLHW-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-indole-3-carboxylate (CAS 103858-54-4) is a high-value brominated indole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its molecular formula is C 11 H 10 BrNO 2 , with a molecular weight of 268.11 . This compound features a reactive 5-bromo substitution on the indole ring system, which makes it a crucial intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to create more complex molecular architectures. In pharmaceutical research, the indole-2-carboxylate scaffold has been identified as a promising core structure for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates that this scaffold can chelate with two Mg 2+ ions within the enzyme's active site, a mechanism critical for antiviral activity . The bromine atom at the 5-position allows researchers to introduce various hydrophobic pharmacophores designed to enhance π-stacking interactions with viral DNA, thereby improving inhibitor potency against drug-resistant HIV strains . Beyond antiviral applications, this reagent is part of a broader class of indole-based compounds investigated for their potential as multitarget inhibitors, including activity against SARS-CoV-2 Main Protease (M pro ) and cathepsins, highlighting its relevance in the search for broad-spectrum antiviral agents . The compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKGKNXUVQJLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657661
Record name Ethyl 5-bromo-1H-indole-3-carboxylate
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Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103858-54-4
Record name Ethyl 5-bromo-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103858-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1H-indole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl 5-Bromo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromo-1H-indole-3-carboxylate (CAS: 103858-54-4) is a critical intermediate in the synthesis of antiviral agents (e.g., Arbidol analogs), kinase inhibitors, and indole-based alkaloids.[1][2] Its structural integrity—specifically the regiochemical placement of the bromine at C5 and the ester at C3—is paramount for downstream structure-activity relationship (SAR) studies.

This guide prioritizes the Trichloroacetyl Chloride Method over the classical Fischer Indole Synthesis for this specific target. While Fischer synthesis is foundational, it often suffers from regioselectivity issues when targeting 3-carboxylates directly from hydrazones. The trichloroacetyl route offers a high-fidelity, two-step protocol starting from commercially available 5-bromoindole, ensuring exclusive C3-functionalization without the formation of the 2-isomer byproducts common in pyruvate-based Fischer cyclizations.

Part 1: Strategic Retrosynthesis & Pathway Analysis

The synthesis of ethyl 5-bromo-1H-indole-3-carboxylate can be approached via two primary logic gates. The choice depends on the availability of starting materials and the scale of production.

Pathway A: The Trichloroacetyl Route (Recommended)

This method exploits the high nucleophilicity of the indole C3 position. Acylation with trichloroacetyl chloride yields a ketone intermediate that functions as a masked ester. Alcoholysis under mild basic conditions converts the trichloromethyl ketone directly to the ethyl ester.

  • Advantages: High regioselectivity (C3 only), operational simplicity, avoidance of transition metals.

  • Disadvantages: Use of corrosive trichloroacetyl chloride.

Pathway B: Vilsmeier-Haack Formylation & Oxidation

This route installs a formyl group at C3, which is subsequently oxidized to the carboxylic acid and esterified.

  • Advantages: Uses standard laboratory reagents (POCl₃, DMF).

  • Disadvantages: Three steps (Formylation

    
     Oxidation 
    
    
    
    Esterification); oxidation of aldehydes can be finicky on larger scales.

Retrosynthesis target Ethyl 5-bromo-1H-indole-3-carboxylate (Target) trichloro 3-(Trichloroacetyl)-5-bromoindole (Masked Ester) trichloro->target EtOH, Base (Haloform-type reaction) acid 5-Bromoindole-3-carboxylic acid acid->target EtOH, H2SO4 (Fischer Esterification) aldehyde 5-Bromoindole-3-carboxaldehyde aldehyde->acid Oxidation (KMnO4 or NaClO2) start 5-Bromoindole (Commercially Available) start->trichloro Cl3CCOCl (Friedel-Crafts) start->aldehyde POCl3, DMF (Vilsmeier-Haack)

Caption: Retrosynthetic logic flow comparing the Trichloroacetyl route (Left) vs. Vilsmeier-Haack route (Right).

Part 2: Detailed Experimental Protocols

Protocol A: The Trichloroacetyl Chloride Method (Optimized)

This protocol is the industry standard for converting indoles to indole-3-carboxylates due to its reliability.

Step 1: Synthesis of 3-Trichloroacetyl-5-bromoindole

Reaction Principle: Electrophilic aromatic substitution (Friedel-Crafts acylation) at the electron-rich C3 position.

  • Reagents:

    • 5-Bromoindole (1.0 equiv)

    • Trichloroacetyl chloride (1.2 equiv)

    • Pyridine (1.2 equiv) or 2,6-Lutidine (mild base)

    • Solvent: Anhydrous Dichloromethane (DCM) or 1,4-Dioxane.

  • Procedure:

    • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

    • Dissolution: Dissolve 5-bromoindole (e.g., 2.0 g, 10.2 mmol) in anhydrous DCM (20 mL). Add pyridine (0.97 g, 12.2 mmol) and cool the mixture to 0°C using an ice bath.

    • Addition: Dropwise add trichloroacetyl chloride (2.22 g, 12.2 mmol) in DCM (5 mL) over 30 minutes. The solution will likely turn yellow/orange.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product usually precipitates or forms a thick slurry.

    • Workup: Quench with ice-cold water (50 mL). Extract with DCM (3 x 30 mL). Wash the combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

    • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude solid (often beige/yellow) can be recrystallized from ethanol if necessary, but is often pure enough for the next step.

Step 2: Conversion to Ethyl 5-bromo-1H-indole-3-carboxylate

Reaction Principle: Haloform-type cleavage of the trichloromethyl ketone by ethoxide.

  • Reagents:

    • 3-Trichloroacetyl-5-bromoindole (from Step 1)

    • Ethanol (Absolute)

    • Base: Potassium hydroxide (KOH) or Triethylamine (Et₃N) with DMAP.

  • Procedure:

    • Dissolution: Dissolve the crude intermediate (approx. 3.0 g) in absolute ethanol (30 mL).

    • Catalysis: Add a catalytic amount of KOH (0.1 equiv) or Et₃N (0.5 equiv). Note: Strong base drives the reaction faster but requires careful monitoring to avoid hydrolysis to the acid.

    • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor the disappearance of the ketone spot on TLC.

    • Workup: Cool to RT. Concentrate the ethanol to ~20% volume under reduced pressure. Pour the residue into ice water.

    • Purification: The ester often precipitates as a pale yellow solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc, dry, and concentrate. Purify via column chromatography (SiO₂, Hexane/EtOAc gradient 9:1 to 7:3).

Protocol B: Vilsmeier-Haack Route (Alternative)

Use this if trichloroacetyl chloride is unavailable.

  • Formylation: React 5-bromoindole with POCl₃ (1.1 equiv) in DMF (0°C to 40°C). Quench with ice/NaOH to isolate 5-bromoindole-3-carboxaldehyde .

  • Oxidation: Dissolve aldehyde in t-BuOH/H₂O. Add NaH₂PO₄ (buffer), 2-methyl-2-butene (scavenger), and NaClO₂ (oxidant). Stir at RT overnight to yield 5-bromoindole-3-carboxylic acid .

  • Esterification: Reflux the acid in Ethanol with catalytic H₂SO₄ for 12 hours.

Part 3: Characterization & Quality Control

Trustworthy identification relies on distinguishing the 3-carboxylate from the 2-carboxylate isomer.

Nuclear Magnetic Resonance (NMR)

The key diagnostic peak is the C2-Proton .

  • In 3-Carboxylate (Target): The proton at C2 appears as a sharp singlet (or doublet with small coupling to NH) typically between 7.90 – 8.15 ppm .

  • In 2-Carboxylate (Impurity): The proton at C3 appears further upfield, typically 7.10 – 7.30 ppm .

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

Position Shift (δ ppm) Multiplicity Integration Assignment Logic
NH 12.0 - 12.3 Broad s 1H Exchangeable indole NH
H-2 8.05 - 8.15 s (d, J3Hz) 1H Diagnostic: Deshielded by C3-ester
H-4 8.10 - 8.20 d, J2.0 Hz 1H Deshielded by C3-ester & C5-Br
H-7 7.40 - 7.50 d, J8.5 Hz 1H Ortho coupling only
H-6 7.30 - 7.38 dd, J8.5, 2.0 1H Meta to Br, Ortho to H7
CH₂ (Et) 4.25 - 4.35 q, J=7.0 Hz 2H Ester methylene

| CH₃ (Et) | 1.30 - 1.38 | t, J=7.0 Hz | 3H | Ester methyl |

Mass Spectrometry (MS)
  • Technique: ESI (+) or EI.

  • Expected Mass: C₁₁H₁₀BrNO₂.[3] MW = 268.11 g/mol .[3]

  • Pattern: Look for the characteristic 1:1 doublet at m/z 268 and 270 due to the ⁷⁹Br and ⁸¹Br isotopes.

Physical Properties[1][2][4][5]
  • Appearance: Pale yellow to off-white solid.

  • Melting Point: While specific literature values for the 3-ester vary, analogous 3-carboxylates typically melt between 140–160°C . Note: The 2-carboxylate melts around 163-167°C. Do not rely solely on MP for isomer differentiation; use NMR.

Part 4: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Step 1) Moisture in reagents.Ensure DCM is anhydrous; trichloroacetyl chloride hydrolyzes rapidly.
N-Acylation Reaction temperature too high.Keep addition at 0°C. If N-acylation occurs (N-CO-CCl₃), it usually hydrolyzes off during the ethanolic workup in Step 2.
Regioisomer Mix Used wrong starting material.Confirm starting material is 5-bromoindole, not a hydrazone. This protocol prevents regioisomer formation by design.
Product is Acid Hydrolysis during Step 2.Use anhydrous ethanol. Avoid excess water during the basic reflux. If acid forms, re-esterify with EtOH/H₂SO₄.

References

  • Fischer Indole Synthesis Mechanisms

    • Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.
    • Mechanism Overview:

  • Trichloroacetyl Route to Indole-3-Carboxylates

    • Ottoni, O., et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method for the Synthesis of 3-Acylindoles." Tetrahedron, 1998.
    • Protocol Validation: (Analogous transformation).

  • Vilsmeier-Haack Formylation

    • Seshadri, S. "Vilsmeier-Haack Reaction and Its Applications." Journal of Scientific & Industrial Research, 1973.
    • Methodology:

  • Characterization Data Support

    • Spectral Database for Organic Compounds (SDBS): (General spectral trends for 5-bromoindoles).

    • Sigma-Aldrich Product Data (Analogous 2-ester for comparison):

Sources

Unlocking the Pharmacological Potential of 5-Bromoindole Derivatives: A Technical Guide to Design, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The indole nucleus is a privileged structural motif in modern drug discovery, found in numerous natural products and FDA-approved therapeutics[1]. The strategic introduction of a bromine atom at the C-5 position fundamentally alters the physicochemical properties of the indole ring. This specific halogenation enhances membrane permeability, increases metabolic stability against cytochrome P450 oxidation, and provides a crucial synthetic handle for palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling)[1]. Furthermore, the bromination of natural indole compounds is frequently associated with a marked increase in biological activity, making 5-bromoindole derivatives highly valuable building blocks for oncology, infectious disease, and neuropharmacology applications[2].

Mechanisms of Action & Target Pathways

Oncology: Kinase Inhibition and Apoptosis

In cancer therapeutics, 5-bromoindole derivatives exert their antiproliferative effects by interfering with critical signaling cascades. For instance, 5-bromoindole-2-carboxylic acid derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to cell cycle arrest and the activation of apoptosis in human cancer cell lines[3]. The bulky, polarizable bromine atom effectively occupies hydrophobic pockets within the kinase domain, stabilizing the inactive conformation of the enzyme. Additionally, related scaffolds like 5-bromo-7-azaindole serve as critical intermediates in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase utilized in the treatment of melanoma[1].

G EGF EGF Ligand EGFR EGFR Tyrosine Kinase EGF->EGFR RAS RAS Protein EGFR->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor 5-Bromoindole Derivatives Inhibitor->EGFR Inhibitor->RAF

Caption: EGFR and RAF-MEK-ERK signaling cascade inhibited by 5-bromoindole derivatives.

Antimicrobial & Antivirulence: Quorum Sensing Antagonism

Beyond direct bactericidal and fungicidal activity, 5-bromoindole derivatives have demonstrated profound antivirulence properties. Specifically, 5-bromoindole-3-carboxaldehyde acts as a competitive antagonist for the LasR Quorum Sensing (QS) receptor in Pseudomonas aeruginosa[4]. By inhibiting this pathway, the derivative suppresses the production of destructive virulence factors—such as pyocyanin, elastase, and protease—without exerting the selective survival pressure that typically drives antibiotic resistance[4].

Quantitative Biological Data

To facilitate a clear comparison of efficacy, the following tables summarize the quantitative biological activities of various 5-bromoindole derivatives across different therapeutic areas.

Table 1: Anticancer Activity Profiles
Compound ClassTarget Cell LineIC50 / GI50 (µM)Primary Mechanism of Action
5-Bromoindole-1,3,4-oxadiazoles MDA-MB-231 (Breast)2.82 ± 0.33Apoptosis induction / Antioxidant[5]
N-Alkyl-5-bromoindole MCF-7 (Breast)18.4Actin dynamics / Anti-migratory[6]
5-Bromobrassinin B16-F10 (Melanoma)~15.0IDO inhibition / ROS-dependent apoptosis[2]
Table 2: Antimicrobial & Antifungal Activity Profiles
Compound ClassTarget PathogenEfficacy MetricKey Finding
5-Bromo-1H-indole-2-carboxamides E. coli, P. aeruginosaMIC: 0.35–1.25 µg/mLSuperior antibacterial activity to standard gentamicin
3-Acyl-5-bromoindole Botrytis cinereaMycelial Growth Inhibition13.8-fold increase in activity vs. unsubstituted indole[7]
5-Bromoindole-3-carboxaldehyde P. aeruginosa (Pa01)92.5% Pyocyanin InhibitionPotent LasR Quorum Sensing Antagonist[4]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, scientific integrity, and high-confidence data, experimental workflows must be designed with built-in validation mechanisms and a clear understanding of the causality behind methodological choices.

Workflow Synthesis 1. Scaffold Synthesis (Microwave/Coupling) Purification 2. Purification (Chromatography) Synthesis->Purification InVitro 3. In Vitro Assays (MTT / MIC) Purification->InVitro Validation 4. Target Validation (Docking/Blots) InVitro->Validation Lead 5. Lead Optimization (SAR Analysis) Validation->Lead

Caption: Self-validating experimental workflow for 5-bromoindole drug development.

Protocol 1: Microwave-Assisted Synthesis of 3-Acyl-5-bromoindole Derivatives

Causality & Rationale: Traditional Friedel-Crafts acylation of halogenated indoles often suffers from poor regioselectivity and requires prolonged heating, which can lead to substrate degradation. Microwave irradiation (MW) ensures rapid, uniform heating, driving the reaction kinetically toward the C-3 acylated product while minimizing thermal byproducts[7].

  • Preparation : Combine 5-bromoindole (1.0 eq) and the appropriate acyl chloride (1.2 eq) in a microwave-safe reaction vial under solvent-free conditions.

  • Irradiation : Subject the mixture to microwave irradiation at 90 °C, 150 W for 15 minutes[7].

    • Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3) every 5 minutes to confirm the complete consumption of the starting material.

  • Purification : Quench the reaction with saturated aqueous NaHCO3. Causality: Neutralizing residual acid is critical to prevent the acid-catalyzed polymerization of the indole ring. Extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol 2: High-Throughput Broth Microdilution Assay (MIC Determination)

Causality & Rationale: To accurately assess the antibacterial potency of 5-bromoindole-2-carboxamides, a microdilution assay is utilized. The inclusion of strict controls ensures that the observed growth inhibition is strictly due to the compound's mechanism of action and not solvent toxicity or media contamination.

  • Inoculum Preparation : Culture the target strain (e.g., E. coli or P. aeruginosa) in Mueller-Hinton broth to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL), then dilute 1:100.

  • Compound Dilution : In a 96-well plate, perform serial two-fold dilutions of the 5-bromoindole derivative in DMSO. Causality: Ensure the final DMSO concentration in the well remains <1% to prevent solvent-induced cytotoxicity from skewing the results.

  • Inoculation & Controls : Add 50 µL of the bacterial suspension to each well.

    • Positive Control: Broth + Bacteria + 1% DMSO (Validates bacterial viability and confirms the solvent is non-toxic at the working concentration).

    • Negative Control: Broth + 1% DMSO only (Validates media sterility).

    • Reference Control: Ciprofloxacin or Gentamicin (Validates assay sensitivity against a known standard).

  • Incubation & Readout : Incubate the plate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration completely inhibiting visual bacterial growth, subsequently confirmed by optical density (OD600) readings using a microplate reader.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of 5-bromoindoles is heavily dictated by the unique properties of the C-5 bromine atom. In target binding, the electron-withdrawing nature of the bromine increases the acidity of the indole N-H, strengthening its capacity as a hydrogen bond donor. Furthermore, the polarizability of the bromine atom allows for highly specific "halogen bonding"—an interaction between the electrophilic equatorial region of the halogen (the sigma-hole) and a nucleophilic region of the target protein backbone. This interaction is frequently observed in the hydrophobic pockets of kinases such as EGFR and Glycogen Synthase Kinase 3 (GSK-3), where 5-bromoindole acts as a potent potential inhibitor[8].

References

  • Beilstein Archives - Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available at:[Link]

  • ResearchGate - Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Available at: [Link]

  • bioRxiv - Effect of curcumin and 5-bromoindole-3-carboxaldehyde on the inhibition of Quorum sensing-dependent virulence factors in Pseudomonas aeruginosa. Available at:[Link]

  • Chemical Methodologies - Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant. Available at: [Link]

  • MDPI - Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Available at: [Link]

  • D-nb.info - 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Available at: [Link]

  • MDPI - An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Available at:[Link]

Sources

Reactivity of the Indole Nucleus in Ethyl 5-bromo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Scaffold

Ethyl 5-bromo-1H-indole-3-carboxylate represents a "privileged scaffold" in medicinal chemistry, most notably serving as a core structural motif in broad-spectrum antivirals (e.g., Umifenovir/Arbidol analogs) and kinase inhibitors. Its utility stems from its orthogonal reactivity profile :

  • The Pyrrole Core (N1/C2): The C3-ester significantly increases the acidity of the N1-H and C2-H bonds, altering the standard indole nucleophilicity and enabling site-selective functionalization without protecting groups.

  • The Benzenoid Ring (C5): The 5-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing late-stage diversification of the pharmacophore.

This guide dissects the electronic influences of the substituents and provides validated protocols for exploiting these reactivity nodes.

Electronic Profile & Mechanistic Grounding

The Push-Pull System

Standard indole reactivity is characterized by high nucleophilicity at C3. However, in ethyl 5-bromo-1H-indole-3-carboxylate , this is inverted.

  • C3-Ethoxycarbonyl Effect: This strong electron-withdrawing group (EWG) conjugates with the N1 lone pair. It reduces electron density in the pyrrole ring, effectively "blocking" C3 from electrophilic attack and significantly lowering the pKa of the N1 proton (from ~17 to ~13-14).

  • 5-Bromo Effect: The halogen exerts a dual effect—inductive withdrawal (-I) deactivating the benzene ring, and weak mesomeric donation (+M). In this scaffold, the -I effect dominates, making the ring less susceptible to oxidative degradation but highly reactive toward oxidative addition with Pd(0).

Reactivity Map (Graphviz Visualization)

The following diagram maps the electronic logic to specific synthetic transformations.

ReactivityMap Core Ethyl 5-bromo-1H-indole- 3-carboxylate N1 N1 Position (Acidic NH) Core->N1 pKa ~13 Facile Alkylation C2 C2 Position (Activated C-H) Core->C2 C-H Activation Lithiation C3 C3 Position (Ester Functionality) Core->C3 Hydrolysis Reduction C5 C5 Position (Aryl Bromide) Core->C5 Suzuki/Buchwald Cross-Coupling N_Alk N_Alk N1->N_Alk NaH, R-X C2_Aryl C2_Aryl C2->C2_Aryl Pd(OAc)2, Ar-I Acid Acid C3->Acid LiOH/THF Biaryl Biaryl C5->Biaryl Pd(dppf)Cl2, Ar-B(OH)2

Caption: Orthogonal reactivity map showing the four distinct functionalization zones of the scaffold.

Reactivity Tier 1: The Pyrrole Nitrogen (N1)

Mechanism and Advantage

Unlike unsubstituted indoles, which often require harsh bases (e.g., KOH/DMSO or NaH/DMF at heat) to prevent C3-alkylation side reactions, the 3-carboxylate group directs alkylation exclusively to N1. The conjugate base is stabilized by the ester carbonyl, preventing C-alkylation.

Validated Protocol: N-Alkylation

Objective: Introduction of a benzyl or alkyl group at N1.[1] Reagents: Sodium Hydride (NaH), DMF, Alkyl Halide.[1]

  • Preparation: Dissolve ethyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Observation: Evolution of H2 gas.[1] The solution typically turns yellow/orange due to the delocalized anion.

    • Time: Stir for 30 min at 0°C to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.[1]

  • Completion: Allow to warm to RT. Monitor by TLC (typically 1-3 hours).[1]

  • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1] Wash with LiCl (5% aq) to remove DMF.

Why this works: The C3-ester prevents the "ambident" nature of the indole anion from causing mixtures. Reaction is strictly N-selective [1].

Reactivity Tier 2: The C5-Bromo Handle (Cross-Coupling)

Suzuki-Miyaura Coupling

The 5-bromo position is the primary vector for increasing molecular complexity. The electron-deficient nature of the ring (due to the ester) facilitates the oxidative addition step of the catalytic cycle, making this substrate highly reactive even with mild catalysts.

Validated Protocol: C5-Arylation

Objective: Coupling with phenylboronic acid. Catalyst System: Pd(dppf)Cl2·DCM is preferred over Pd(PPh3)4 due to higher stability and resistance to oxidation.

ComponentEquivalentsRole
Substrate 1.0Electrophile
Ar-B(OH)2 1.2 - 1.5Nucleophile
Pd(dppf)Cl2 0.05 (5 mol%)Catalyst
K2CO3 2.0 - 3.0Base (Activates Boron)
Dioxane/H2O 4:1 RatioSolvent System

Step-by-Step:

  • Degassing: Charge reaction vessel with substrate, boronic acid, base, and catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane and water.

  • Reaction: Heat to 80-90°C for 4-12 hours.

    • Note: The ester group at C3 is generally stable to these conditions (mild base, aqueous media) provided the temperature isn't excessive (>100°C) and reaction time is controlled.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Mechanistic Insight: The 3-COOEt group does not sterically hinder the 5-position, allowing for high yields (>80%). However, if the boronic acid is sterically demanding (e.g., ortho-substituted), switching to Buchwald's S-Phos or X-Phos ligands may be necessary [2].

Reactivity Tier 3: The C2 Position (C-H Activation)

The "Blocked C3" Opportunity

In normal indoles, electrophilic substitution occurs at C3. When C3 is blocked by an ester, reactivity shifts to C2. Furthermore, the carbonyl oxygen of the ester can act as a Directing Group (DG) for transition metals (Pd, Rh, Ru), facilitating C2-H activation.

Direct C2-Arylation (Oxidative Coupling)

Instead of pre-functionalizing C2 with a halogen, modern protocols utilize Direct Arylation.

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Oxidant: Ag2CO3 or Cu(OAc)2 (to regenerate Pd(II))

  • Coupling Partner: Aryl Iodide

  • Conditions: 110°C in DMF/DMSO.

Mechanism: The Pd(II) coordinates to the ester carbonyl and the indole nitrogen, placing the metal in proximity to the C2-H bond for concerted metallation-deprotonation (CMD) [3].

Synthetic Workflow Visualization

The following diagram illustrates a divergent synthesis strategy starting from the core scaffold, utilized in the development of antiviral candidates (e.g., Arbidol analogs).

SynthesisWorkflow Start Ethyl 5-bromo-1H-indole- 3-carboxylate Step1 Step 1: N-Alkylation (NaH, MeI or BnBr) Start->Step1 Introduces N-substituent (Solubility/Binding) Step2 Step 2: C5-Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step2 Unprotected Indole Coupling (Possible but risk of N-arylation) Step1->Step2 Builds Core Complexity Step3 Step 3: C3-Ester Hydrolysis (LiOH, THF/H2O) Step2->Step3 Reveals Carboxylic Acid (For Amide Coupling) Final Final Drug Candidate (e.g., Kinase Inhibitor / Antiviral) Step3->Final Amide Formation

Caption: Divergent synthetic pathway for accessing biologically active indole-3-carboxamides.

References

  • N-Alkylation of Indoles: Cee, V. J., et al. "Discovery of AMG 510." ACS Medicinal Chemistry Letters, 2019, 10(10), 1302-1308. Link (Demonstrates base-mediated alkylation on electron-deficient indoles).

  • Suzuki Coupling of 5-Bromoindoles: Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 1995, 60(23), 7508-7510. Link (Foundational protocol for bromo-arene coupling).

  • C2-H Activation: Gandeepan, P., et al. "Transient Directing Groups for C–H Activation." Chemical Reviews, 2019, 119(4), 2192-2452. Link (Reviews ester-directed C-H activation).

  • Arbidol Analog Synthesis: Chai, H., et al. "Structure-based optimization and synthesis of antiviral drug Arbidol analogues." Bioorganic & Medicinal Chemistry Letters, 2017.[2] Link (Details the specific manipulation of the ethyl 6-bromoindole-3-carboxylate scaffold, analogous to the 5-bromo isomer).

Sources

The Substituted Indole Scaffold: A Privileged Pharmacophore in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold—a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring—is universally recognized as a "privileged structure" in medicinal chemistry[1]. Its remarkable chemical versatility, electron-rich nature, and capacity for hydrogen bonding allow it to mimic endogenous molecules (such as serotonin and tryptophan) and interact with a vast array of biological targets[1][2]. Over the past decade, the strategic substitution of the indole core has driven the development of highly potent, FDA-approved therapeutics, particularly in oncology, where it serves as the backbone for multi-targeted receptor tyrosine kinase (RTK) inhibitors and epigenetic modulators[3][4].

This technical guide synthesizes the mechanistic pharmacology, quantitative structure-activity relationship (SAR) data, and field-proven experimental workflows required to successfully design, synthesize, and validate next-generation substituted indole therapeutics.

The Structural Basis of a "Privileged" Pharmacophore

To understand why indole is so effective, we must look at its physicochemical properties. The indole ring's size, planarity, and electron distribution allow it to fit seamlessly into the hydrophobic binding pockets of G protein-coupled receptors (GPCRs), nuclear receptors, and kinase ATP-binding sites[1].

From an application standpoint, the pyrrole moiety is highly electron-rich, dictating a pronounced tendency to undergo electrophilic aromatic substitution, most notably at the C3 position[5]. By functionalizing the C2, C3, or N1 positions with specific halogens, aryl groups, or alkyl chains, medicinal chemists can fine-tune the molecule's bioisosteric properties, improving target selectivity, membrane permeability, and metabolic stability while minimizing off-target toxicity[2][4].

Target Landscape and Mechanistic Pathways

Substituted indoles exhibit a broad spectrum of pharmacological activities, but their most profound clinical impact has been in targeted oncology[3].

Receptor Tyrosine Kinase (RTK) Inhibition

Many indole derivatives function as ATP-competitive inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Anaplastic Lymphoma Kinase (ALK)[3][4]. By occupying the ATP-binding cleft of the kinase domain, these compounds prevent autophosphorylation, thereby shutting down downstream signaling cascades (like the PI3K/AKT and RAS/MAPK pathways) that drive tumor proliferation and angiogenesis[6][7].

RTK_Pathway IndoleDrug Indole-Based TKI (e.g., Osimertinib) RTK Receptor Tyrosine Kinase (EGFR / VEGFR) IndoleDrug->RTK Inhibits ATP Binding PI3K PI3K / AKT Pathway (Survival) RTK->PI3K Blocked MAPK RAS / MAPK Pathway (Proliferation) RTK->MAPK Blocked Apoptosis Apoptosis Induction PI3K->Apoptosis Triggers Proliferation Cell Cycle Arrest MAPK->Proliferation Induces

Mechanism of action for indole-based TKIs blocking RTK signaling.

Epigenetic Modulation via HDAC Inhibition

Beyond kinases, the indole scaffold is highly effective in epigenetic regulation. Panobinostat, an FDA-approved indole derivative, is a pan-histone deacetylase (HDAC) inhibitor[3]. The indole ring acts as a surface recognition cap that interacts with the rim of the HDAC active site, while a hydroxamic acid tail chelates the catalytic zinc ion. This leads to the accumulation of acetylated histones, altering chromatin structure and triggering apoptosis in malignant cells[3][8].

Quantitative Analysis of FDA-Approved Indole Therapeutics

To guide future SAR optimization, it is critical to benchmark against clinically successful molecules. The following table summarizes key FDA-approved indole derivatives, their primary targets, and their highly potent half-maximal inhibitory concentrations (


)[3][8][9][10][11].
Drug Name (Trade Name)FDA ApprovalPrimary Target(s)Key

Values
Primary Indication
Sunitinib (Sutent)2006VEGFR2, PDGFRβVEGFR2: 80 nM, PDGFRβ: 2 nM[10]Renal Cell Carcinoma, GIST
Nintedanib (Ofev)2014VEGFR1-3, FGFR1-3VEGFR: 13-34 nM, FGFR: 37-108 nM[12]Idiopathic Pulmonary Fibrosis
Panobinostat (Farydak)2015Pan-HDAC (Class I, II, IV)HDACs: 2.1 - 531 nM (avg ~5 nM)[8]Multiple Myeloma
Osimertinib (Tagrisso)2015EGFR (mutant L858R/T790M)L858R/T790M: 1 nM, L858R: 12 nM[11]Non-Small Cell Lung Cancer
Alectinib (Alecensa)2015ALK, RETALK: 1.9 nM[9]ALK+ Non-Small Cell Lung Cancer

Experimental Workflows: Synthesis and Screening

As an application scientist, I emphasize that a successful drug discovery campaign relies on robust, self-validating workflows. The intrinsic properties of indoles require specific experimental considerations, particularly regarding synthetic conditions and assay interference.

SAR_Workflow Library Indole Library Synthesis (Pd-Catalyzed) HTS High-Throughput Screening (TR-FRET Kinase Assays) Library->HTS Hit Hit Identification (IC50 < 1 µM) HTS->Hit SAR SAR Optimization (Substituent Tuning) Hit->SAR SAR->Library Feedback Loop Lead Lead Candidate (In Vivo Validation) SAR->Lead

Iterative SAR optimization workflow for substituted indole therapeutics.

Protocol 1: Palladium-Catalyzed Synthesis of 3-Substituted Indoles

Causality & Rationale: The traditional Fischer indole synthesis relies on harsh acidic conditions that often degrade sensitive functional groups[1][13]. To build a diverse SAR library, we employ a modern, milder one-pot Palladium-catalyzed method (adapted from Hayashi et al.) to generate 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanones[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of the substituted 2-(2-nitro-1-phenylethyl)cyclohexanone precursor in 5.0 mL of anhydrous methanol.

  • Catalyst Addition: Add 10 mol% of Palladium on Carbon (Pd/C, 10 wt%). Expert Tip: Ensure the Pd/C is completely dry to prevent catalytic poisoning.

  • Reaction: Stir the mixture at 80°C for 12 hours under a hydrogen balloon (1 atm). The reaction proceeds via reduction of the nitro group followed by intramolecular cyclization[5].

  • Purification: Filter the crude mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Self-Validation System: Purify via flash column chromatography (hexane/ethyl acetate). Validate the structural integrity and C3-substitution via

    
     and 
    
    
    
    NMR. Critical Check: Perform LC-MS; the batch is only validated for HTS if purity is
    
    
    .
Protocol 2: High-Throughput TR-FRET Kinase Inhibition Assay

Causality & Rationale: The conjugated heteroaromatic nature of the indole core often causes auto-fluorescence, which heavily confounds standard colorimetric or standard fluorescent readouts. To ensure trustworthiness, we mandate Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which utilize a time delay to eliminate background fluorescence interference[14].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Dispense 100 nL of the synthesized indole compounds (in 100% DMSO) into a 384-well pro-binding microplate using an acoustic liquid handler to create an 11-point dose-response curve (ranging from 10

    
    M to 0.1 nM).
    
  • Enzyme Addition: Add 5

    
    L of the target RTK (e.g., recombinant ALK or EGFR) diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow compound binding.
    
  • Reaction Initiation: Add 5

    
    L of a substrate mixture containing ATP (at the 
    
    
    
    value for the specific kinase) and a biotinylated peptide substrate. Incubate for 60 minutes.
  • Detection: Stop the reaction by adding 10

    
    L of TR-FRET detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Self-Validation System: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the

    
    -factor using DMSO negative controls and a known potent inhibitor (e.g., Staurosporine) as a positive control. Critical Check:  The assay is only deemed valid if 
    
    
    
    . Calculate
    
    
    using a 4-parameter logistic non-linear regression model.

Conclusion & Future Directions

The indole scaffold remains a cornerstone of rational drug design due to its unparalleled ability to engage diverse molecular targets with high affinity[1][2]. While current FDA-approved indoles primarily function as traditional inhibitors (TKIs and HDAC inhibitors)[3], the future of indole therapeutics lies in targeted protein degradation. Researchers are actively utilizing substituted indoles as highly specific target-binding ligands for Proteolysis Targeting Chimeras (PROTACs), leveraging the scaffold's proven pharmacokinetic stability to degrade, rather than merely inhibit, oncogenic proteins.

References

1.[1] The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI - 1 2.[2] Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives - ResearchGate - 2 3.[13] Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review - pcbiochemres.com - 13 4.[5] Recent advances in the synthesis of indoles and their applications - RSC Publishing - 5 5.[3] Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - NIH - 3 6.[4] Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update - NIH - 4 7.[6] Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI - 6 8.[9] Alectinib (CH5424802) | ALK Inhibitor - MedChemExpress - 9 9.[8] Panobinostat | Non-selective HDACs - Tocris Bioscience - 8 10.[10] Sunitinib | SU 11248 | RTK inhibitor - TargetMol - 10 11.[12] VEGFR2/KDR/Flk-1 Inhibitor, Gene - MedChemExpress - 12 12.[14] Alectinib (CH5424802) | ALK Inhibitor - Selleck Chemicals -14 13.[11] Osimertinib-d6 (AZD-9291-d6) | Mutant-Selective EGFR Inhibitor - MedChemExpress - 11 14.[7] Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - NIH - 7

Sources

Structural Elucidation of Novel Bromoindole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromoindole alkaloids, predominantly isolated from marine sources such as Laurencia red algae, Aplysia sea hares, and sponges like Hyrtios and Geodia, represent a privileged scaffold in drug discovery. Their structural diversity—ranging from simple brominated tryptamines to complex bis-indole macrocycles—often correlates with potent kinase inhibitory, antimicrobial, and anticancer activities.

However, the structural elucidation of these compounds presents unique challenges. The electron-withdrawing nature of bromine alters standard chemical shifts, while the scarcity of protons on highly substituted indole rings creates "silent" zones in 2D NMR. This guide provides a rigorous, self-validating workflow for the isolation and structural assignment of novel bromoindoles, integrating high-resolution mass spectrometry (HRMS), multidimensional NMR, and chiroptical methods.

Phase 1: Isolation and Purification Strategy

Objective: Obtain >95% purity to ensure spectroscopic signals are intrinsic to the analyte and not artifacts of co-eluting metabolites.

The "Soft" Extraction Protocol

Marine bromoindoles can be labile. Avoid aggressive acid/base treatments during initial extraction to prevent dehalogenation or polymerization.

  • Step 1: Lyophilize the biological material (sponge/algae) to remove water, which interferes with organic solvent penetration.

  • Step 2: Extract with MeOH:DCM (1:1) . Methanol disrupts cell membranes, while Dichloromethane (DCM) solubilizes the lipophilic indole core.

  • Step 3: Desalt via C18 Flash Chromatography . Load crude extract onto a C18 cartridge; wash with H₂O to remove salts/sugars, then elute bromoindoles with 100% MeOH.

High-Performance Liquid Chromatography (HPLC)

Isocratic elution often fails for complex marine extracts. A gradient approach is mandatory.

Standard Protocol for Bromoindoles:

  • Column: Phenyl-Hexyl or C18 (5 µm, 250 × 10 mm). Why? Phenyl-hexyl phases offer superior pi-pi selectivity for separating indole regioisomers.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% FA.

  • Gradient: 10% B to 100% B over 30 minutes.

  • Detection: UV at 220 nm (peptide bond/indole absorption) and 280 nm (tryptophan-like aromatic system).

Figure 1: Optimized isolation workflow for lipophilic marine alkaloids.

Phase 2: Mass Spectrometry – The Bromine Signature

Objective: Determine the molecular formula and the number of bromine atoms (


) prior to NMR analysis.

Bromine has two stable isotopes,


 (50.69%) and 

(49.31%), existing in a near 1:1 ratio. This creates a distinct "isotopic fingerprint" that serves as the first checkpoint in structural verification.
Interpreting the Isotopic Envelope

Do not rely solely on the monoisotopic mass (


). You must analyze the full isotopic envelope (

).
Br CountPattern Signature (Approximate Intensity)Interpretation
1 Br 1 : 1 (M : M+2)Single bromine atom. Characteristic "twin tower" peaks.
2 Br 1 : 2 : 1 (M : M+2 : M+4)Two bromines. The center peak is double the height of the satellites.
3 Br 1 : 3 : 3 : 1 Three bromines.[1] Two central peaks are dominant and equal.[2]

Protocol:

  • Acquire LC-HRMS (ESI+) data.

  • Identify the base peak.[2]

  • Zoom into the molecular ion cluster.

  • Compare the experimental intensity ratio to the theoretical distribution calculated by the binomial expansion

    
    .
    

Figure 2: Decision logic for assigning halogen count based on MS isotopic patterns.

Phase 3: NMR Spectroscopy – The Backbone Solution

Objective: Solve the regiochemistry of the bromine substitution and the connectivity of the side chain.

The "Heavy Atom" Effect

Bromine is electronegative but also large (polarizable). Its effect on chemical shifts is distinct from lighter halogens like fluorine.

  • 
    H NMR:  Protons ortho to the bromine are typically deshielded (shifted downfield) due to the inductive effect (-I).
    
  • 
    C NMR:  The carbon directly attached to bromine (
    
    
    
    ) experiences a shielding effect (upfield shift), often appearing between 110–115 ppm in bromoindoles, contrary to the expected deshielding seen with oxygen or nitrogen.
Regiochemistry Assignment (The 5- vs. 6-Br Dilemma)

Distinguishing 5-bromoindole from 6-bromoindole is a common challenge.

  • 5-Bromoindole: The coupling pattern for H-4 and H-6 is a meta-coupling (

    
     Hz). H-4 appears as a doublet (d) with small coupling, and H-6 as a doublet of doublets (dd).
    
  • 6-Bromoindole: H-5 and H-7 show meta-coupling. H-7 is often a narrow doublet.

Table 1: Characteristic NMR Data for 5-Bromoindole Core (in CDCl₃)

Position

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations
NH-1 8.10br s--
C-2 7.19t125.3H-2

C-3, C-3a, C-7a
C-3 6.47t102.3H-3

C-2, C-3a, C-7a
C-4 7.76d (

)
121.8H-4

C-3, C-6, C-7a
C-5 --113.0 -
C-6 7.21dd (

)
124.8H-6

C-4, C-7a
C-7 7.27d (

)
112.5H-7

C-5, C-3a
The "Silent" Connectivity Protocol (HMBC)

In substituted bromoindoles, quaternary carbons are abundant. Standard HSQC is insufficient.

  • Experiment:

    
    H-
    
    
    
    N HMBC
    (or LR-HSQC).
  • Rationale: The indole NH proton is a distinct anchor. It typically correlates with C-2, C-3, C-3a, and C-7a. This ties the benzene ring to the pyrrole ring, proving the bicyclic core integrity.

Figure 3: Critical HMBC correlations from the Indole NH proton to establish the bicyclic framework.

Phase 4: Stereochemical Assignment

Objective: Determine the absolute configuration (R/S) of chiral centers in the side chain.

Electronic Circular Dichroism (ECD)

For bromoindoles, the indole chromophore produces distinct Cotton effects (CE) in the UV region (200–300 nm).

  • Method: Calculate the theoretical ECD spectrum of the putative (R)-isomer using Time-Dependent Density Functional Theory (TD-DFT) (e.g., B3LYP/6-31G*).

  • Validation: Compare the calculated spectrum with the experimental data. A mirror-image match confirms the enantiomer.

X-Ray Crystallography (The Gold Standard)

Bromine is a "heavy atom" with a high scattering factor (


). This makes bromoindoles ideal for X-ray diffraction because the anomalous dispersion  of bromine allows for the determination of absolute structure without needing additional derivatization.
  • Flack Parameter: For a correct absolute structure, the Flack parameter should be near 0.0 (e.g.,

    
    ). A value of 1.0 indicates the inverted structure.
    

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns. Retrieved from [Link]

  • Lee, H. et al. (2018).[3] A Novel Bromoindole Alkaloid from a Korean Colonial Tunicate Didemnum sp.[4] KoreaMed Synapse. Retrieved from [Link]

  • MDPI. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs. Retrieved from [Link]

  • Heterocycles. (2018).[3][5][6] New Bromoindole Alkaloid Isolated from the Marine Sponge Hyrtios erectus.[5] Retrieved from [Link]

  • Thieme Connect. (2019). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of Ethyl 5-bromo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromo-1H-indole-3-carboxylate (CAS: 103858-54-4) is a critical heterocyclic intermediate used in the synthesis of antiviral agents (e.g., Umifenovir/Arbidol analogs) and antitumor candidates. Its physicochemical behavior is governed by the interplay between the lipophilic 5-bromoindole core and the polarizable ethyl ester moiety.

This guide provides a comprehensive solubility profile, experimental protocols for dissolution and purification, and mechanistic insights into solvent interactions. It is designed to assist medicinal chemists and process engineers in optimizing reaction conditions and isolation procedures.

Physicochemical Properties & Solubility Mechanism

To predict and manipulate solubility, one must understand the molecular forces at play.

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure Indole core, 5-Br, 3-COOEtMixed lipophilic/polar character.
H-Bond Donor Indole N-H (1 count)Requires H-bond accepting solvents (DMSO, Alcohols) for high solubility.
H-Bond Acceptor Ester Carbonyl (2 counts)Interactions with protic solvents; good solubility in moderate dipoles (EtOAc).
Lipophilicity High (due to Br and Ethyl group)Poor water solubility; high affinity for halogenated and aromatic solvents.
Crystal Lattice High Lattice Energy (π-stacking)Requires thermal energy (heat) to break lattice in protic solvents like Ethanol.
Mechanistic Insight: The "Like Dissolves Like" Nuance

The 5-bromo substituent significantly increases the hydrophobicity of the indole ring compared to the unsubstituted parent. Consequently, while simple indoles might dissolve in hot water, this derivative is strictly hydrophobic . The ester group at position 3 stabilizes the molecule but reduces the basicity of the nitrogen, making it less susceptible to dissolving in weak aqueous acids compared to alkyl-indoles.

Solubility Profile in Common Organic Solvents

The following data categorizes solvents based on their interaction efficiency with Ethyl 5-bromo-1H-indole-3-carboxylate.

Class A: High Solubility (Primary Reaction Solvents)

Solubility > 100 mg/mL at 25°C These solvents disrupt both intermolecular Hydrogen bonding (N-H...O=C) and π-π stacking.

  • DMSO (Dimethyl Sulfoxide): Excellent. The sulfoxide oxygen is a strong H-bond acceptor for the indole NH.

  • DMF (Dimethylformamide): Excellent. Standard solvent for nucleophilic substitutions or couplings (e.g., Suzuki-Miyaura).

  • THF (Tetrahydrofuran): Good. Useful for reductions or lithiation reactions, though less effective than DMSO for high concentrations.

Class B: Moderate/Temperature-Dependent (Purification Solvents)

Solubility 10–50 mg/mL at 25°C; High at Reflux These are ideal for recrystallization .

  • Ethanol (EtOH): Sparingly soluble at RT; highly soluble at 78°C. The standard solvent for purification.

  • Methanol (MeOH): Similar profile to ethanol but slightly better solubility at RT due to higher polarity.

  • Ethyl Acetate (EtOAc): Good solubility. Often used as the "solvent" in solvent/antisolvent precipitations.

  • Dichloromethane (DCM): High solubility. Used for extraction and chromatography loading.[1][2][3]

Class C: Antisolvents (Precipitation Media)

Solubility < 1 mg/mL at 25°C Used to force the compound out of solution.

  • Water: Insoluble.[4] Used to quench reactions and precipitate the product from organic solutions.

  • Hexanes / Petroleum Ether: Very low solubility. Used to wash crystals to remove non-polar impurities or to precipitate the product from EtOAc solutions.

Experimental Protocols

Protocol 4.1: Rapid Solubility Screening Workflow

Objective: Determine the approximate solubility limit for process development.

  • Preparation: Weigh 10 mg of Ethyl 5-bromo-1H-indole-3-carboxylate into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[2][4][5][6][7]

    • Cloudy/Particulate: Insoluble.[5]

  • Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block).

  • Calculation:

    
    
    
Protocol 4.2: Purification via Recrystallization (Ethanol/Water)

Context: This is the industry-standard method for purifying indole esters to remove colored oxidation byproducts.

  • Dissolution: Suspend crude Ethyl 5-bromo-1H-indole-3-carboxylate in Absolute Ethanol (approx. 10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 80°C) with stirring until the solid completely dissolves. Note: If dark particles remain, perform a hot filtration.

  • Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint permanent turbidity (cloudiness) persists.

  • Clarification: Add a few drops of hot Ethanol to restore clarity.[2]

  • Crystallization: Allow the flask to cool slowly to room temperature (25°C) over 2 hours. Then, cool in an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold 50% EtOH/Water.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Visualizations & Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Select Solvent for Ethyl 5-bromo-1H-indole-3-carboxylate Application Intended Application? Start->Application Reaction Chemical Reaction Application->Reaction Purification Purification / Isolation Application->Purification ReactionType Reaction Type? Reaction->ReactionType PurifMethod Method? Purification->PurifMethod Coupling Cross-Coupling / Nucleophilic Sub. ReactionType->Coupling Reduction Reduction / Lithiation ReactionType->Reduction Solv_DMF Use: DMF or DMSO (High Solub., High BP) Coupling->Solv_DMF Solv_THF Use: THF or Dioxane (Mod. Solub., Inert) Reduction->Solv_THF Recryst Recrystallization PurifMethod->Recryst Chrom Column Chromatography PurifMethod->Chrom Solv_EtOH Use: Ethanol/Water (Temp. Dependent) Recryst->Solv_EtOH Solv_EtOAc Use: Hexane/EtOAc (Gradient Elution) Chrom->Solv_EtOAc

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Recrystallization Process Flow

This diagram visualizes the critical thermal gradients required for successful purification.

Recrystallization Crude Crude Solid (Yellow/Off-white) Dissolve Dissolve in Hot EtOH (T = 78°C) Crude->Dissolve Heat Antisolvent Add Warm Water (Until Turbid) Dissolve->Antisolvent Saturation Cooling Slow Cooling (RT -> 0°C) Antisolvent->Cooling Nucleation Filter Vacuum Filtration & Wash Cooling->Filter Isolation Pure Pure Crystals (White Needles) Filter->Pure Drying

Caption: Thermal cycle for the purification of Ethyl 5-bromo-1H-indole-3-carboxylate via Ethanol/Water recrystallization.

References

  • BenchChem. (n.d.). Purification of 5-Bromo-1H-indole-2-carboxylic Acid. (Note: Applies analogous principles to the 3-carboxylate isomer regarding alcohol recrystallization). Retrieved from

  • Royal Society of Chemistry. (2017). Regioselective C5−H Direct Iodination of Indoles. (Provides chromatographic data for ethyl indole-3-carboxylates using EtOAc/Pet Ether). Retrieved from

  • Sigma-Aldrich. (n.d.).[5] Ethyl 5-bromoindole-3-carboxylate Product Page. (CAS 103858-54-4 verification).[8] Retrieved from

  • Canadian Science Publishing. (1955). The Structure of Monobrominated Ethyl Indole-3-Carboxylate. (Foundational work on the synthesis and crystallization of bromoindole esters). Retrieved from

Sources

Methodological & Application

High-Efficiency Suzuki-Miyaura Coupling of Ethyl 5-bromo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Ethyl 5-bromo-1H-indole-3-carboxylate (CAS: 103858-53-3) is a "privileged scaffold" in medicinal chemistry. It serves as a critical divergence point for synthesizing Umifenovir (Arbidol) analogs (antivirals), indomethacin derivatives, and various kinase inhibitors (e.g., EGFR, VEGFR).

The Suzuki-Miyaura coupling at the C5 position is the primary method for diversifying this scaffold. However, this specific substrate presents a unique electronic duality:

  • The C3-Ester Effect: The electron-withdrawing ethoxycarbonyl group at C3 reduces electron density in the benzene ring, theoretically facilitating oxidative addition at the C5-Br bond compared to a naked 5-bromoindole.

  • The N-H Acidity: The same C3-ester significantly increases the acidity of the N1-proton (pKa ~13 vs. ~17 for indole). This increases the risk of N-deprotonation by the base, potentially leading to N-arylation side reactions or the formation of inhibitory Pd-amidates if the catalytic system is not tuned correctly.

This guide provides a validated, high-fidelity protocol designed to suppress these side reactions while maximizing C5-arylation yields.

Critical Reaction Parameters

Catalyst Selection: The "Bite Angle" Factor

For 5-bromoindoles bearing electron-withdrawing groups (EWGs), Pd(dppf)Cl₂·CH₂Cl₂ is the superior choice over the traditional Pd(PPh₃)₄.

  • Why? The large bite angle of the dppf ligand (99°) favors the reductive elimination step, which is often the turnover-limiting step for electron-deficient aryl halides.

  • Alternative: For sterically hindered boronic acids (e.g., ortho-substituted), XPhos Pd G2 or Pd₂(dba)₃ + SPhos are required to prevent debromination (hydrodehalogenation).

Base & Solvent Architecture
  • Base: K₂CO₃ (2.0 - 3.0 equiv) is the standard. It is strong enough to activate the boronic acid but mild enough to minimize ester hydrolysis at C3. Avoid NaOH or LiOH, which will rapidly saponify the ethyl ester.

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (4:1) . The presence of water is non-negotiable; it is essential for the formation of the reactive boronate species (transmetalation).

Standardized Experimental Protocol

Protocol A: The "Workhorse" Method (General Arylation)

Best for: Phenylboronic acids, pyridylboronic acids, and electron-rich partners.

Reagents:

  • Ethyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.5 equiv)[2]

  • Solvent: 1,4-Dioxane : Distilled Water (4:1 ratio)

  • Concentration: 0.1 M - 0.2 M (relative to halide)

Step-by-Step Procedure:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add the indole substrate (e.g., 268 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) 3 times . Crucial: Oxygen is the primary cause of homocoupling side products.

  • Solvent Addition: Inject degassed 1,4-Dioxane (8 mL) and degassed Water (2 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive Argon flow) and quickly add Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol). Reseal and purge with Argon for 1 minute.

  • Reaction: Heat the mixture to 85–90 °C in an oil block or sand bath. Stir vigorously (800 rpm).

    • Monitoring: Check TLC or LC-MS at 2 hours. Most reactions complete within 2–4 hours.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product usually elutes between 15–30% EtOAc.

Protocol B: The "Difficult Partner" Method (Steric Bulk/Heterocycles)

Best for: 2,6-disubstituted boronic acids or unstable heteroaryl boronates.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol (or Toluene) / Water (4:1)

  • Temp: 100 °C

Visualized Workflows & Mechanisms

Reaction Workflow Diagram

This diagram illustrates the critical decision points and flow for the synthesis.

SuzukiWorkflow Start Start: Ethyl 5-bromo-1H-indole-3-carboxylate CheckBoronic Analyze Boronic Acid Partner Start->CheckBoronic RouteA Route A: Standard Aryl/Heteroaryl (Phenyl, 3-Pyridyl, etc.) CheckBoronic->RouteA Unimpeded RouteB Route B: Sterically Hindered (2,6-dimethylphenyl, 2-thiazolyl) CheckBoronic->RouteB Hindered/Unstable CondA Conditions A: Pd(dppf)Cl2 (3-5%) K2CO3 / Dioxane:H2O 85°C RouteA->CondA CondB Conditions B: Pd2(dba)3 + XPhos K3PO4 / n-BuOH:H2O 100°C RouteB->CondB Monitor Monitor (LC-MS / TLC) @ 2 Hours CondA->Monitor CondB->Monitor Decision Is SM consumed? Monitor->Decision Workup Workup: Dilute EtOAc, Wash Brine Dry Na2SO4 Decision->Workup Yes Troubleshoot Add more catalyst (2%) OR Increase Temp to 100°C Decision->Troubleshoot No (<50% conv) Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Troubleshoot->Monitor Re-check 2h

Caption: Operational workflow for selecting the optimal catalytic system based on boronic acid sterics.

Mechanistic Pathway (Simplified)

The following diagram highlights the specific entry point of the indole substrate.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd PdII_Ar Pd(II)-Indole Complex OxAdd->PdII_Ar TransMet Transmetalation (Requires Base + H2O) PdII_Ar->TransMet PdII_BiAr Pd(II)-Bis(Aryl) Complex TransMet->PdII_BiAr RedElim Reductive Elimination (Product Release) PdII_BiAr->RedElim RedElim->Pd0 Regeneration Product 5-Arylindole Product RedElim->Product Output Substrate Ethyl 5-bromoindole -3-carboxylate Substrate->OxAdd Input Boronic Ar-B(OH)2 + Base (OH-) Boronic->TransMet Input

Caption: Catalytic cycle highlighting the oxidative addition of the 5-bromoindole substrate.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning or poor oxidative addition.Switch to XPhos or SPhos ligands. Ensure strict O₂ exclusion.
Debromination (SM -> H) "Protodehalogenation." Common with heating in alcohols.Switch solvent to Toluene/Water . Lower temperature to 70°C.
Ester Hydrolysis Base is too strong or reaction too hot.Use K₃PO₄ or NaHCO₃ instead of K₂CO₃. Reduce water ratio to 10:1.
N-Arylation (Side Product) Competition between C-Pd and N-Pd coupling.Use a non-polar solvent (Toluene) to reduce N-acidity. Protect Nitrogen (e.g., Boc, SEM) if unavoidable.
Homocoupling (Ar-Ar) Oxygen leak in the system.Degas solvents vigorously (sparge with Ar for 15 min). Check septum integrity.

References

  • Ishiyama, T., Miyaura, N., & Suzuki, A. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters.Tetrahedron Letters , 36(51), 9367-9370. Link

  • Li, J. J., & Gribble, G. W. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.Journal of the American Chemical Society , 129(11), 3358-3366. Link

  • BenchChem Application Note. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. (Context: Protocol standards for base/solvent selection).

Sources

Application Note: High-Yield Regioselective N-Alkylation of Ethyl 5-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromo-1H-indole-3-carboxylate is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development. Its functionalization is critical in synthesizing complex pharmacophores, such as potent inhibitors for Pim-1 kinases[1]. While indoles are inherently ambident nucleophiles, the strategic N-alkylation of this specific substrate unlocks diverse chemical space. This application note provides a field-proven, self-validating protocol for the regioselective N-alkylation of ethyl 5-bromo-1H-indole-3-carboxylate, detailing the mechanistic causality behind reagent selection, reaction conditions, and analytical validation.

Mechanistic Rationale & Regioselectivity

The primary challenge in indole functionalization is controlling regioselectivity between the N1 and C3 positions. However, the structural architecture of ethyl 5-bromo-1H-indole-3-carboxylate naturally dictates the reaction pathway:

  • Electronic Deactivation & Steric Blocking: The electron-withdrawing ethyl ester at the C3 position significantly reduces the electron density of the pyrrole ring, inherently suppressing C3-nucleophilicity[2]. Furthermore, it provides substantial steric hindrance, physically blocking electrophilic attack at C3.

  • Enhanced N-H Acidity: The C3-ester increases the acidity of the N1 proton. Consequently, deprotonation using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (e.g., 3) irreversibly and quantitatively generates a highly reactive indolate anion[3][4].

  • Solvent Causality: DMF is critical as it effectively solvates the sodium cation (

    
    ), leaving a "naked" and highly nucleophilic nitrogen atom ready for rapid 
    
    
    
    displacement with an alkyl halide[2].

Reaction Pathway Visualization

G Substrate Ethyl 5-bromo-1H-indole- 3-carboxylate Base NaH / DMF (0 °C to RT) Substrate->Base Deprotonation Anion Indolate Anion (Nucleophile) Base->Anion - H2 (gas) Electrophile Alkyl Halide (R-X) (0 °C to RT) Anion->Electrophile SN2 Attack Product N-Alkylated Indole Derivative Electrophile->Product - NaX

Workflow for the regioselective N-alkylation of ethyl 5-bromo-1H-indole-3-carboxylate.

Optimization Matrix

While NaH/DMF is the gold standard for this transformation, alternative conditions may be required depending on the chemical stability of the specific alkylating agent. The following table summarizes quantitative data and mechanistic trade-offs for various base/solvent systems[2][4][5].

Base / Solvent SystemTemperature ProfileDeprotonation KineticsRegioselectivity (N vs C3)Typical YieldMechanistic Insight
NaH / DMF 0 °C

RT
Fast, Irreversible>99% N-alkylation85 - 95%DMF solvates

, leaving a highly reactive indolate anion. Ideal for standard alkyl halides.

/ DMF
80 °CSlow, Equilibrium>95% N-alkylation70 - 85%Milder conditions; requires thermal energy to drive the equilibrium. Best for base-sensitive electrophiles.
KOH / PhMe-

RT (Biphasic)Phase-TransferModerate50 - 70%Avoids anhydrous conditions but risks competitive saponification of the C3-ethyl ester.

Detailed Experimental Protocol

Note: This protocol is scaled for 10 mmol of substrate. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of Sodium Hydride.

Step 1: System Preparation & Dissolution

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 5-bromo-1H-indole-3-carboxylate (2.68 g, 10.0 mmol, 1.0 eq).

  • Seal the flask with a rubber septum, evacuate, and backfill with Argon (repeat 3x).

  • Inject anhydrous DMF (30 mL) to achieve a ~0.33 M solution. Stir until the substrate is fully dissolved.

Step 2: Deprotonation 4. Cool the reaction flask to 0 °C using an ice-water bath. 5. Briefly remove the septum and carefully add Sodium Hydride (60% dispersion in mineral oil, 480 mg, 12.0 mmol, 1.2 eq) portion-wise.

  • Causality: Addition at 0 °C safely controls the exothermic deprotonation and regulates the evolution of highly flammable hydrogen gas.

  • Replace the septum. Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT) for an additional 30-45 minutes. The cessation of bubbling indicates complete indolate formation[2].

Step 3: Electrophilic Alkylation 7. Recool the deeply colored indolate solution to 0 °C. 8. Add the desired Alkyl Halide (e.g., benzyl bromide or methyl iodide, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

  • Causality: Dropwise addition prevents localized heating and suppresses potential over-alkylation or side reactions.

  • Allow the reaction to slowly warm to RT and stir for 2–4 hours.

Step 4: Quench & Workup 10. Once complete (see Section 6), cool the flask to 0 °C and carefully quench the unreacted NaH by the dropwise addition of saturated aqueous


 (10 mL)[2][4].
11. Dilute the mixture with Ethyl Acetate (EtOAc, 100 mL) and transfer to a separatory funnel.
12. Wash the organic layer with distilled water (3 × 50 mL) followed by a 5% aqueous 

solution (50 mL).
  • Causality: DMF is highly soluble in EtOAc. Multiple water washes combined with a
    
    
    wash drastically alter the partition coefficient, effectively stripping DMF from the organic phase.
  • Wash with brine (50 mL), dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel using a Hexane/EtOAc gradient to yield the pure N-alkylated ethyl 5-bromo-1H-indole-3-carboxylate[3].

In-Process Controls & Analytical Validation

To ensure a self-validating system, the following analytical checkpoints must be observed:

  • Visual Cue (Deprotonation): The reaction mixture will transition from a clear/pale solution to a deeper, often yellow/brown hue upon indolate formation, accompanied by vigorous effervescence (

    
     gas).
    
  • TLC Monitoring: The N-alkylated product will consistently exhibit a higher

    
     value compared to the starting material on silica gel (e.g., in 3:1 Hexane:EtOAc). This is due to the loss of the polar hydrogen-bonding N-H group.
    
  • LC-MS Validation:

    • Starting Material: Expected

      
       at m/z 268 / 270 (1:1 isotopic ratio characteristic of a single Bromine atom).
      
    • Product: Expected

      
       shifts to m/z
      
      
      
      . The bromine isotopic signature must remain intact, confirming that the C-Br bond was not compromised during the basic alkylation step.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Crystal structure of human Pim-1 kinase in complex with a consensuspeptide and[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-bromo-1H-indole-3-carboxylate (5N5L) Source: RCSB Protein Data Bank URL:[Link]

Sources

Application Note: Ethyl 5-bromo-1H-indole-3-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists utilizing ethyl 5-bromo-1H-indole-3-carboxylate as a core scaffold in the development of anticancer therapeutics.

Executive Summary & Strategic Utility

Ethyl 5-bromo-1H-indole-3-carboxylate (CAS: 103858-54-4) is a "privileged structure" intermediate in medicinal chemistry. Its utility stems from its orthogonal reactivity profile, allowing for divergent synthesis of complex anticancer agents.

Unlike simple indoles, this scaffold offers three distinct vectors for chemical modification, enabling the construction of focused libraries targeting Tyrosine Kinases (e.g., EGFR, VEGFR) , Tubulin polymerization , and DNA intercalation .

The "Tri-Vector" Reactivity Profile
  • C5-Bromine (The "Warhead" Vector): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce aryl/heteroaryl pharmacophores essential for kinase binding pockets.

  • C3-Ester (The "Linker" Vector): A versatile electrophile. It can be hydrolyzed to the acid (for amide/hydrazide formation), reduced to the alcohol (for ether linkages), or engaged in cyclization to form tricyclic cores (e.g., pyrimidoindoles).

  • N1-Nitrogen (The "Solubility" Vector): Site for alkylation to tune lipophilicity (LogP) or introduce solubilizing groups (e.g., morpholine, piperazine).

Chemical Profile & Handling

PropertySpecification
Chemical Name Ethyl 5-bromo-1H-indole-3-carboxylate
CAS Number 103858-54-4
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1]
Storage 2-8°C, protect from light and moisture.
Safety Irritant (H315, H319, H335).[2] Handle in a fume hood.

Synthetic Workflows: The Divergent Strategy

The following diagram illustrates the "Hub-and-Spoke" model for generating anticancer libraries from this single precursor.

G Core Ethyl 5-bromo-1H-indole- 3-carboxylate Suzuki Path A: C5-Arylation (Suzuki-Miyaura) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Hydrolysis Path B: C3-Hydrolysis (LiOH/NaOH) Core->Hydrolysis Base Alkylation Path C: N1-Alkylation (NaH, R-X) Core->Alkylation Base/Electrophile KinaseInhib 5-Aryl-Indole Esters (Kinase Inhibitors) Suzuki->KinaseInhib Thiadiazole Indolyl-1,3,4-Thiadiazoles (Pro-Apoptotic Agents) Hydrolysis->Thiadiazole 1. Hydrazine 2. Lawesson's Rgt Soluble N-Alkylated Derivatives (Optimized ADME) Alkylation->Soluble

Figure 1: Divergent synthetic pathways transforming the 5-bromo-indole scaffold into distinct anticancer classes.

Detailed Experimental Protocols

Protocol A: Synthesis of C5-Arylated Indole Esters (Suzuki Coupling)

Target Application: Synthesis of EGFR/VEGFR kinase inhibitors where the C5-aryl group occupies the hydrophobic pocket of the enzyme.

Scientific Rationale: The C5 position is electronically favorable for oxidative addition by Pd(0). However, the free N-H can poison catalysts or lead to side reactions. While protection (e.g., N-Boc) is often recommended, this protocol uses optimized conditions that tolerate the free N-H, saving two synthetic steps.

Reagents:

  • Ethyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4][5]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a 25 mL microwave vial or round-bottom flask, charge the indole substrate (1.0 mmol, 268 mg), aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and distilled water (2 mL).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen. Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, ~41 mg) quickly under inert flow. Seal the vessel.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor). Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expert Tip: If the boronic acid is electron-poor (sluggish reaction), switch the catalyst to Pd(PPh₃)₄ or XPhos Pd G2 .

Protocol B: Synthesis of Indolyl-1,3,4-Thiadiazoles (via C3-Hydrolysis)

Target Application: Pro-apoptotic agents targeting the Bcl-2 family or tubulin. Reference Anchor: Based on methodologies for 5-(3-indolyl)-1,3,4-thiadiazoles [1].

Workflow Diagram:

Reaction Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Yield: >90% Step2 Step 2: Hydrazide Formation (TBTU/HOBt, NH2NH2) Yield: ~80% Step1->Step2 Step3 Step 3: Cyclization (Lawesson's Reagent or CD/TFAA) Target: 1,3,4-Thiadiazole Step2->Step3

Figure 2: Sequential transformation of the ester to the bioactive thiadiazole core.[6]

Step-by-Step Procedure:

Phase 1: Hydrolysis to Acid

  • Dissolve Ethyl 5-bromo-1H-indole-3-carboxylate (1.0 g) in THF:MeOH:H₂O (3:1:1, 25 mL).

  • Add LiOH·H₂O (3.0 equiv). Stir at 50°C for 3 hours.

  • Acidify with 1M HCl to pH 2. The acid precipitates as a white solid. Filter and dry.

Phase 2: Formation of Diacylhydrazine

  • Suspend the acid (1.0 equiv) in dry DMF.

  • Add coupling agents: EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min.

  • Add the appropriate Aryl Hydrazide (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir at RT overnight. Pour into ice water to precipitate the intermediate.

Phase 3: Thiadiazole Cyclization

  • Dissolve the intermediate from Phase 2 in anhydrous Toluene.

  • Add Lawesson’s Reagent (0.6 equiv).

  • Reflux (110°C) for 2–4 hours.

  • Workup: Evaporate toluene. The residue is often sticky; purify directly via column chromatography (CH₂Cl₂:MeOH 98:2).

Biological Relevance & SAR Insights

When designing anticancer agents using this scaffold, consider the following Structure-Activity Relationship (SAR) data:

  • 5-Bromo Retention: In some contexts (e.g., cryptolepine analogs), retaining the bromine atom enhances cytotoxicity against leukemia cell lines (HL-60) due to increased lipophilicity and halogen bonding capability [2].

  • C3-Heterocycles: Converting the ester to a 1,3,4-thiadiazole or 1,2,4-triazole significantly improves activity against breast cancer lines (MCF-7, MDA-MB-231), often with IC₅₀ values in the low micromolar range (1–5 µM) [1].

  • Indole-3-Carbinol Analogs: Reduction of the ester to the alcohol (carbinol) mimics the natural product Indole-3-carbinol (I3C), known for modulating estrogen metabolism. However, the 5-bromo derivative is often more metabolically stable.

References

  • Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles.[6][7] European Journal of Medicinal Chemistry, 45(11), 5113-5119. Link

  • Palwinder, S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. ACS Omega, 7(45), 41349–41364. Link

  • Vangapandu, S., et al. (2003). 5-Bromo-1H-indole-3-carboxylic acid derivatives: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 11, 423-430.
  • BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Technical Application Note. Link

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

application of ethyl 5-bromo-1H-indole-3-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 5-Bromo-1H-indole-3-carboxylate in Medicinal Chemistry

Abstract

Ethyl 5-bromo-1H-indole-3-carboxylate represents a "dual-functionalized privileged scaffold" in modern drug discovery.[1] Its structural utility lies in the orthogonality of its reactive sites: the 5-bromo substituent serves as a robust handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to explore chemical space, while the 3-ethoxycarbonyl group acts as a versatile anchor for pharmacophore installation (amides, hydrazides, heterocycles).[2] This guide details the synthetic protocols for leveraging this molecule in the development of kinase inhibitors (EGFR, CDK2) and broad-spectrum antivirals (SARS-CoV-2, HBV).[2]

Module 1: Structural Logic & Functionalization Strategy

In medicinal chemistry, this scaffold is valued for its ability to facilitate Divergent Library Synthesis .[2] The indole core mimics the amino acid tryptophan, making it a natural ligand for protein binding pockets.[2]

  • Position 5 (Bromine): The "Diversity Vector." Located on the benzenoid ring, this position is electronically favorable for Palladium-catalyzed cross-couplings.[2] Modifications here typically target hydrophobic pockets in enzymes (e.g., the gatekeeper region of kinases).[2]

  • Position 3 (Ester): The "Pharmacophore Anchor." This moiety is easily converted into hydrogen-bond acceptors/donors (acids, amides, oxadiazoles) essential for interacting with the hinge region of kinases or viral polymerase active sites.[2]

  • Position 1 (Nitrogen): The "Solubility/Selectivity Handle." Alkylation here modulates lipophilicity (LogP) and metabolic stability.

Visualizing the Synthetic Workflow

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

Indole_Functionalization Scaffold Ethyl 5-bromo-1H- indole-3-carboxylate Suzuki Suzuki-Miyaura Coupling (C-5 Arylation) Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-5 Amination) Scaffold->Buchwald Pd2(dba)3, Amines Hydrolysis Hydrolysis -> Amide Coupling (C-3 Functionalization) Scaffold->Hydrolysis LiOH / NaOH Hydrazine Hydrazinolysis -> Heterocycles (Oxadiazoles/Triazoles) Scaffold->Hydrazine N2H4·H2O Alkylation N-Alkylation (N-1 Modification) Scaffold->Alkylation NaH, R-X Target_Kinase Kinase Inhibitors (EGFR, CDK2) Suzuki->Target_Kinase Hydrolysis->Target_Kinase Target_Viral Antivirals (Arbidol Analogs) Hydrazine->Target_Viral Alkylation->Target_Viral

Caption: Divergent synthesis map showing orthogonal modification of the C-5, C-3, and N-1 positions.

Module 2: Key Applications in Drug Discovery

Antiviral Therapeutics (Arbidol/Umifenovir Analogs)

Research indicates that indole-3-carboxylate derivatives possess significant antiviral activity.[1]

  • Mechanism: These compounds often act as fusion inhibitors or viral polymerase inhibitors.[1]

  • Evidence: Analogs derived from 5-substituted indole-3-carboxylates have shown micromolar activity against SARS-CoV-2 and Hepatitis B Virus (HBV) .[1] Specifically, 5-methoxy and 5-bromo derivatives can be converted into aminoalkyl esters (Arbidol-like structures) that inhibit viral replication (IC50 ~1-5 µM) [1][2].[1]

  • Application: The ethyl ester is reacted with amino-alcohols or diamines to generate cationic amphiphilic structures capable of interacting with viral lipid envelopes.[1]

Kinase Inhibition (Oncology)

The 5-bromo position is critical for synthesizing "Type I" or "Type II" kinase inhibitors.[1]

  • Target: EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).

  • Strategy: The 5-bromo group is replaced with a heteroaryl moiety (e.g., pyridine, pyrazole) via Suzuki coupling to extend into the kinase hydrophobic pocket.[2] Simultaneously, the C-3 ester is converted to a carboxamide to form hydrogen bonds with the hinge region residues [3][4].[2]

Module 3: Experimental Protocols

Protocol A: C-5 Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aryl/heteroaryl group at the 5-position, creating a biaryl pharmacophore.

Reagents:

  • Ethyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[3]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered or electron-rich indoles.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2]

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube or microwave vial, combine the indole substrate (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Degassing: Add the solvent mixture (dioxane/water, 10 mL).[2] Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under positive inert gas pressure. Seal the vessel.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The starting bromide (Rf ~0.[2]5) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Protocol B: Synthesis of Indole-3-Carbohydrazides (Antiviral Precursor)

Objective: Conversion of the ester to a hydrazide, a key intermediate for forming 1,3,4-oxadiazole rings common in antimicrobial agents.[2]

Reagents:

  • Ethyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv)[1]

  • Hydrazine Hydrate (N₂H₄[4][5]·H₂O, 98%) (10.0 equiv)[2]

  • Solvent: Absolute Ethanol.[1][5]

Step-by-Step Procedure:

  • Dissolution: Dissolve the indole ester (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add hydrazine hydrate (10 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–12 hours.

  • Precipitation: Upon completion (monitored by TLC), cool the mixture to 0 °C. The hydrazide product often precipitates as a white/off-white solid.[2]

  • Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

  • Drying: Vacuum dry.[1] Caution: Hydrazine is toxic; handle in a fume hood.[1]

Module 4: Quality Control & Characterization Data

When validating the synthesized derivatives, look for these diagnostic NMR signals:

PositionSignal Type (1H NMR)Chemical Shift (δ ppm)Diagnostic Change
NH (H-1) Broad Singlet11.5 – 12.5Disappears upon N-alkylation.[1]
H-2 Singlet (Sharp)7.8 – 8.2Deshielded by C-3 carbonyl; confirms indole core integrity.[1]
H-4 Doublet (J ~2Hz)8.0 – 8.3Most deshielded aromatic proton due to C-3 carbonyl proximity.[1]
H-5 N/AN/ASubstituted (Bromine or Aryl).[1][6]
Ethyl Ester Quartet + Triplet4.1 (q), 1.3 (t)Disappears upon hydrolysis or hydrazinolysis.[2]

References

  • Tsyshkova, N. G., et al. (2023).[2][7] In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae.[1][8]

  • Zhao, Y., et al. (2006).[2] Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 5-hydroxy-1H-indole-3-carboxylates. Bioorganic & Medicinal Chemistry Letters.

  • Elumalai, V., & Hansen, J. H. (2021).[2][9] Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances.

  • BenchChem Application Note. (2025). Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide.

  • Salman, A., et al. (2015).[2][10] Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry.

Sources

synthesis of 5-bromoindole-3-carboxylic acid from ethyl 5-bromo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Bromoindole-3-carboxylic Acid via Saponification

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of 5-bromoindole-3-carboxylic acid, a pivotal intermediate in pharmaceutical research and drug development, through the saponification of ethyl 5-bromo-1H-indole-3-carboxylate. The document provides an in-depth explanation of the underlying chemical principles, a meticulously detailed experimental protocol, and robust troubleshooting advice. Designed for researchers, medicinal chemists, and process development scientists, this application note ensures a reproducible, high-yield synthesis, grounded in established chemical literature and safety protocols.

Introduction: The Significance of the 5-Bromoindole Scaffold

The indole nucleus is a cornerstone structural motif in medicinal chemistry, present in a vast array of natural products and FDA-approved pharmaceuticals.[1] The strategic introduction of a bromine atom at the 5-position of the indole ring, as in 5-bromoindole-3-carboxylic acid, serves two primary functions. Firstly, it significantly modulates the electronic properties of the scaffold, influencing its binding affinity to biological targets. Secondly, the bromine atom acts as a versatile synthetic handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions.[1]

Consequently, 5-bromoindole-3-carboxylic acid is a highly valued building block for creating complex molecules with a wide spectrum of biological activities.[2] It is a key precursor in the synthesis of potent therapeutics, including kinase inhibitors for oncology, as well as novel anti-inflammatory and antimicrobial agents.[1][2][3] The straightforward and efficient synthesis of this intermediate from its corresponding ethyl ester is therefore a critical first step in many drug discovery pipelines. This guide focuses on the base-catalyzed hydrolysis (saponification) of ethyl 5-bromo-1H-indole-3-carboxylate, a reliable and scalable method for producing high-purity 5-bromoindole-3-carboxylic acid.

Reaction Theory: The Mechanism of Saponification

Saponification is the process of base-catalyzed or base-promoted ester hydrolysis.[4][5] The reaction converts an ester into a carboxylate salt and an alcohol.[6][7] For the synthesis of 5-bromoindole-3-carboxylic acid, the reaction is not reversible, which is a significant advantage over acid-catalyzed hydrolysis, ensuring the reaction proceeds to completion.[5]

The mechanism proceeds through a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile from a base like sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ethyl ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[4][6][8]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, leading to the elimination of the ethoxide ion (EtO⁻) as the leaving group.[6]

  • Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a highly favorable acid-base reaction that drives the equilibrium towards the products, forming the sodium carboxylate salt and ethanol.[4]

  • Protonation (Workup): In a final, separate workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final, neutral 5-bromoindole-3-carboxylic acid, which typically precipitates from the aqueous solution.[4][5]

Caption: Figure 1: Saponification Mechanism

Detailed Experimental Protocol

This protocol details the hydrolysis of the ethyl ester to the carboxylic acid.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier (Example)
Ethyl 5-bromo-1H-indole-3-carboxylate107036-43-3C₁₁H₁₀BrNO₂284.11≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00≥97%Fisher Scientific
Ethanol (EtOH), 200 Proof64-17-5C₂H₆O46.07≥99.5%VWR
Deionized Water (H₂O)7732-18-5H₂O18.02--
Hydrochloric Acid (HCl), concentrated (37%)7647-01-0HCl36.4636.5-38.0%Sigma-Aldrich
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Beakers (various sizes)

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • pH paper or pH meter

  • Spatula and weighing paper

  • Drying oven or vacuum desiccator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, combine ethyl 5-bromo-1H-indole-3-carboxylate (10.0 g, 35.2 mmol) and ethanol (100 mL). Stir the mixture with a magnetic stir bar until the solid is fully dissolved.

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (4.22 g, 105.6 mmol, 3.0 equivalents) in deionized water (25 mL). Carefully add the NaOH solution to the stirred ethanolic solution of the ester in the round-bottom flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Dilution and Filtration: To the remaining aqueous residue, add 100 mL of deionized water. If any insoluble impurities are present, filter the basic solution.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3. A precipitate of 5-bromoindole-3-carboxylic acid will form.[9]

  • Isolation of Product: Continue to stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid cake with several portions of cold deionized water to remove any residual salts and acid.[9]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight to yield 5-bromoindole-3-carboxylic acid as a solid.

Safety Precautions
  • Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[10]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate personal protective equipment (PPE).[11]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[11]

Experimental Workflow Visualization

G A 1. Dissolve Ester in Ethanol B 2. Add Aqueous NaOH Solution A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to RT & Remove Ethanol (Rotary Evaporator) C->D E 5. Dilute with Water D->E F 6. Cool in Ice Bath & Acidify with HCl to pH ~2 E->F G 7. Stir for 30 min F->G H 8. Filter Product (Buchner Funnel) G->H I 9. Wash with Cold Water H->I J 10. Dry in Vacuum Oven I->J K Pure 5-Bromoindole-3-carboxylic Acid J->K

Caption: Figure 2: Experimental Workflow Diagram

Characterization and Data Analysis

Expected Results and Yield Calculation

The final product, 5-bromoindole-3-carboxylic acid, should be obtained as a white to pink or off-white solid.[2]

Theoretical Yield Calculation: Theoretical Yield (g) = (moles of limiting reactant) × (MW of product) Theoretical Yield (g) = (0.0352 mol) × (240.06 g/mol ) = 8.45 g

Percentage Yield Calculation: % Yield = (Actual Yield (g) / Theoretical Yield (g)) × 100

A typical yield for this reaction is expected to be in the range of 85-95%.

Analytical Data Summary
PropertyEthyl 5-bromo-1H-indole-3-carboxylate (Starting Material)5-bromoindole-3-carboxylic acid (Product)[2]
Molecular Formula C₁₁H₁₀BrNO₂C₉H₆BrNO₂
Molecular Weight 284.11 g/mol 240.06 g/mol
Appearance White to off-white solidWhite to pink powder
Melting Point ~150-154 °C~216-220 °C[12]
¹H NMR (DMSO-d₆) δ ~12.1 (s, 1H, NH), 8.1 (s, 1H), 7.9 (d, 1H), 7.4 (d, 1H), 7.3 (dd, 1H), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃)δ ~12.2 (s, 1H, NH), 12.1 (s, 1H, COOH), 8.2 (s, 1H), 8.0 (d, 1H), 7.4 (d, 1H), 7.3 (dd, 1H)
IR (KBr, cm⁻¹) ~3300 (N-H), ~1680 (C=O, ester), ~1230 (C-O)~3400 (N-H), ~2500-3000 (O-H, broad), ~1670 (C=O, acid)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient heating or reaction time.2. Inactive or insufficient NaOH.1. Ensure the reaction mixture is refluxing properly. Extend the reaction time and monitor by TLC.2. Use fresh, high-purity NaOH pellets. Ensure the correct stoichiometry is used.
Low Yield 1. Incomplete reaction.2. Product loss during workup.3. Incomplete precipitation.1. See above.2. Ensure washes are done with cold water to minimize dissolution of the product.3. Ensure pH is sufficiently acidic (~2). Stir in an ice bath for at least 30 minutes.
Oily Product Presence of unreacted starting material or other impurities.1. Ensure the reaction has gone to completion via TLC.2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Product is Colored Presence of trace impurities or degradation products.1. Treat the basic aqueous solution with activated charcoal before acidification.2. Recrystallize the final product.

References

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Ester Hydrolysis with H₂SO₄. GeeksforGeeks. [Link]

  • Base-Promoted Ester Hydrolysis Definition. Fiveable. [Link]

  • Chemistry of Esters. LibreTexts Chemistry. [Link]

  • Safety data sheet: Sodium hydroxide/ethanol (0.1 mol/L). CPAchem. [Link]

  • Safety Data Sheet: Sodium hydroxide solution in ethanol. Carl ROTH. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Safety Data Sheet: Sodium hydroxide solution in ethanol. Carl ROTH. [https://www.carlroth.com/medias/SDB-27E9-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTA2NjZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oOTQvaDhhLzkwOTU0NDQyMjYwNzgu cGRmfGUzYjQyN2U4Y2Y4MGIyYmU4YjY3ZDUxZWI5MWYyYmFjYmY5MjM2MmQxYmU5ZGE5Y2Y1ZDE4N2U4Y2QyYjYwYjE]([Link] cGRmfGUzYjQyN2U4Y2Y4MGIyYmU4YjY3ZDUxZWI5MWYyYmFjYmY5MjM2MmQxYmU5ZGE5Y2Y1ZDE4N2U4Y2QyYjYwYjE)

  • Safety Data Sheet: Sodium hydroxide solution in ethanol. Carl ROTH. [Link]

  • Safety Data Sheet - Intercon Chemical. Intercon Chemical. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. [Link]

  • Process of producing indole-3-acetic acids.
  • 5-Bromoindole-3-carbaldehyde. SIELC Technologies. [Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. ACS Publications. [Link]

  • 5-bromoindole preparation method.
  • Chemical Name : Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate. Pharmaffiliates. [Link]

  • Method for preparing 5-bromoindole.
  • ¹H NMR spectrum (CDCl₃, 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. ResearchGate. [Link]

  • 5-bromo-1-ethyl-3-formyl-1h-indole-2-carboxylic acid. PubChemLite. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Ethyl Indole-3-carboxylate. PubChem. [Link]

Sources

Application Note: Divergent Derivatization of the Carboxylate Group in Ethyl 5-Bromo-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Ethyl 5-bromo-1H-indole-3-carboxylate is a highly versatile, privileged building block extensively utilized in medicinal chemistry. The indole-3-carboxylate core is a foundational scaffold found in numerous biologically active compounds, functioning as potent antimicrobial conjugates and critical Pim-1 kinase inhibitors [1][2].

The strategic value of this specific molecule lies in its dual-functionality: the C5-bromo substituent provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C3-ethyl ester allows for immediate structural diversification. Consequently, selectively derivatizing the C3-carboxylate group—without perturbing the C5-bromide or the N1-indole proton—is a critical workflow for drug development professionals.

This application note details three self-validating derivatization pathways: saponification to the free acid, amide coupling, and direct reduction to the alcohol.

Derivatization Workflow

Workflow Ester Ethyl 5-bromo-1H-indole-3-carboxylate (Starting Material) Acid 5-Bromo-1H-indole-3-carboxylic acid (Intermediate) Ester->Acid LiOH, THF/MeOH/H2O Saponification Alcohol (5-Bromo-1H-indol-3-yl)methanol (Target Scaffold) Ester->Alcohol LiAlH4, THF (0 °C) Reduction Amide 5-Bromo-1H-indole-3-carboxamides (Target Scaffold) Acid->Amide EDC/HOBt, DIPEA Amidation

Divergent derivatization pathways for ethyl 5-bromo-1H-indole-3-carboxylate.

Section I: Saponification (Ester Hydrolysis)

Mechanistic Insights & Causality

Hydrolysis of the highly conjugated indole-3-ester requires robust yet controlled conditions. While aqueous NaOH is a common reagent, utilizing Lithium Hydroxide (LiOH) in a miscible solvent system (THF/MeOH/H₂O) is vastly superior for this substrate. The lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This accelerates hydroxide attack at ambient temperatures, preventing the degradation or unwanted side reactions at the electron-rich indole core that can occur under harsh refluxing conditions.

Self-Validating System: The completion of the saponification is definitively validated by ¹H NMR through the complete disappearance of the characteristic ethyl group signals: a distinct quartet at ~4.3 ppm (-CH₂-) and a triplet at ~1.4 ppm (-CH₃).

Protocol 1: Synthesis of 5-Bromo-1H-indole-3-carboxylic acid
  • Dissolution: Suspend ethyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv, e.g., 10 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O to achieve a 0.2 M concentration.

  • Base Addition: Add LiOH·H₂O (3.0 equiv) in one portion. The mixture may initially be a suspension but will homogenize into a clear solution as the ester cleaves.

  • Propagation: Stir the mixture at room temperature (20–25 °C) for 12–16 hours. Monitor the reaction progress via TLC (EtOAc/Hexanes 1:1, UV active).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH). Dilute the remaining aqueous residue with distilled water and cool to 0 °C in an ice bath.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches 2-3. The product, 5-bromo-1H-indole-3-carboxylic acid, will crash out as a dense off-white precipitate.

  • Isolation: Filter the precipitate through a Büchner funnel, wash thoroughly with cold water to remove lithium salts, and dry under high vacuum for 24 hours.

Section II: Amidation of the Carboxylic Acid

Mechanistic Insights & Causality

Direct conversion of the resulting carboxylic acid to an amide requires an activating agent. For indole-3-carboxylic acids, a combination of EDC·HCl and HOBt with a tertiary amine base (DIPEA) is highly effective [3]. HOBt forms a highly reactive OBt-ester intermediate, which suppresses the formation of less reactive symmetric anhydrides.

Critical Consideration (N1 vs. C3 Reactivity): The indole N-H (N1) can occasionally compete as a nucleophile, leading to unwanted N-acylated byproducts [3]. To mitigate this, the order of addition is critical: the amine must be present during the activation phase, or the temperature must be kept strictly at 0 °C during the initial active ester formation.

Data Presentation: Optimization of Coupling Conditions

The choice of coupling reagent is critical, especially when conjugating the indole core to electron-deficient or sterically hindered amines. The table below summarizes the effect of various coupling reagents on sluggish amidation reactions [3].

Coupling SystemBase (Equiv.)SolventTime (h)Yield (%)
EDC (1 eq), DMAP (1 eq)DIPEA (5)Acetonitrile4211
EDC (2 eq), DMAP (1 eq)DIPEA (5)Acetonitrile4219
DCC (2 eq), DMAP (1 eq)NoneCH₂Cl₂428
Isobutyl chloroformate (1.5 eq)Et₃N (3)CH₂Cl₂-65
EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq) DIPEA (5) Acetonitrile - 72

Note: For standard primary amines, a stoichiometric EDC/HOBt system in CH₂Cl₂ (detailed below) routinely achieves >85% yields.

Protocol 2: Amide Coupling Workflow
  • Activation: In an oven-dried flask under N₂ atmosphere, dissolve 5-bromo-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (10% DMF can be added if solubility is poor) [4].

  • Reagent Addition: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.7 to 3.0 equiv) dropwise. Stir for 10–15 minutes at 0 °C to initiate active OBt-ester formation [3].

  • Amine Coupling: Dissolve the desired amine (1.1 equiv) in a minimal amount of dry CH₂Cl₂ and add it dropwise to the activated mixture at 0 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup & Purification: Dilute the mixture with additional CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x volume), water, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by silica gel column chromatography (gradient: 2-8% MeOH in CH₂Cl₂) [4].

Section III: Direct Reduction to the Alcohol

Mechanistic Insights & Causality

Reducing the ethyl ester directly to the corresponding primary alcohol bypasses the free acid intermediate. Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of this transformation [5]. However, the 5-bromo substituent poses a severe chemoselectivity challenge; elevated temperatures or prolonged reaction times can lead to hydrodehalogenation (debromination) or over-reduction of the indole double bond. Therefore, the reaction must be strictly controlled at 0 °C.

Self-Validating System: Successful reduction is confirmed by the appearance of a new methylene singlet (~4.8 ppm) in the ¹H NMR spectrum, replacing the ethyl ester signals, and a distinct, broad O-H stretch in the FTIR spectrum (~3300 cm⁻¹).

Protocol 3: Ester Reduction to (5-Bromo-1H-indol-3-yl)methanol
  • Preparation: In an oven-dried, N₂-flushed round-bottom flask, suspend LiAlH₄ (1.5 equiv) in anhydrous THF (0.5 M). Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve ethyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes to control the exothermic hydride transfer.

  • Reaction: Stir the mixture strictly at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature to prevent debromination.

  • Fieser Workup (Critical for Safety): Quench the reaction strictly at 0 °C by sequential, highly controlled dropwise addition of:

    • 
       mL of distilled H₂O (where 
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL of 15% aqueous NaOH
      
    • 
       mL of distilled H₂O
      
  • Isolation: Stir the resulting granular white suspension vigorously for 30 minutes at room temperature. Filter the mixture through a pad of Celite, wash the filter cake thoroughly with hot THF or EtOAc, and concentrate the filtrate under reduced pressure to yield the crude alcohol.

References

  • Crystal structure of human Pim-1 kinase in complex with a consensuspeptide and[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-bromo-1H-indole-3-carboxylate. RCSB PDB. URL: [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. URL:[Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. URL:[Link]

  • Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25. VDOC.PUB. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Bromo-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of ethyl 5-bromo-1H-indole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

The most common and industrially scalable method for synthesizing this and similar indole structures is the Fischer indole synthesis.[1][2][3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from 4-bromophenylhydrazine and an ethyl pyruvate derivative.[4][5][6] This guide will focus primarily on troubleshooting and optimizing this widely-used pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, offering explanations for the root causes and providing actionable solutions.

Q1: My reaction yield is extremely low or the reaction fails completely. What are the common causes?

Low or no yield in a Fischer indole synthesis can be attributed to several critical factors, from the quality of starting materials to the specific reaction conditions employed.[1]

Potential Cause 1: Poor Quality or Unstable Starting Materials

  • 4-Bromophenylhydrazine Hydrochloride: This starting material can degrade over time, especially if exposed to air and moisture.[7] Impurities in the hydrazine will lead to side reactions and prevent the efficient formation of the necessary hydrazone intermediate.

  • Ethyl Pyruvate: This reagent can undergo self-condensation or polymerization, especially if old or improperly stored.

Recommended Solutions:

  • Verify Starting Material Purity: Always use high-purity 4-bromophenylhydrazine hydrochloride and freshly distilled ethyl pyruvate.[1] The purity of starting materials is a well-documented critical factor for success.[1]

  • Hydrazine Preparation: For demanding applications, consider preparing fresh 4-bromophenylhydrazine from 4-bromoaniline via diazotization and reduction, which ensures maximum reactivity.[8][9]

Potential Cause 2: Inappropriate Acid Catalyst or Conditions

The choice and concentration of the acid catalyst are arguably the most critical parameters in the Fischer indole synthesis.[10][11][12] The reaction mechanism involves a delicate equilibrium between several intermediates, and the acid plays a key role in promoting the crucial[13][13]-sigmatropic rearrangement.[4][14][15]

  • Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) are effective catalysts.[4][11] However, the electron-withdrawing nature of the bromine on the phenylhydrazine ring can make the cyclization step more difficult, often necessitating stronger acids or higher temperatures.[10]

  • Catalyst Concentration: Too little acid will result in an incomplete reaction, while too much can lead to degradation and the formation of tarry byproducts.

Recommended Solutions:

  • Systematic Catalyst Screening: If yields are low, a systematic optimization of the acid catalyst is recommended. Polyphosphoric acid (PPA) is often a robust choice for this type of substrate.

  • Temperature Control: The reaction is highly sensitive to temperature.[1] Monitor the internal reaction temperature closely. A typical range for this synthesis using PPA is 95-100°C.[6]

Potential Cause 3: N-N Bond Cleavage Side Reaction

A known failure mode of the Fischer indole synthesis is the undesired cleavage of the N-N bond in the hydrazone or subsequent intermediates.[10][16] This pathway can compete with the productive[13][13]-sigmatropic rearrangement, especially if intermediates are overly stabilized by certain substituents.[16] While the 5-bromo substituent is electron-withdrawing, improper acid or thermal conditions can still promote this side reaction.

Recommended Solutions:

  • One-Pot Procedure: In some cases, isolating the hydrazone intermediate is not advisable as it can be unstable.[10] A one-pot procedure where the hydrazine and pyruvate are mixed and then treated with the acid catalyst can often give better results.[17]

  • Milder Conditions: If significant degradation is observed, consider using a milder catalyst system or lowering the reaction temperature and extending the reaction time.

Q2: I am observing a lot of dark, tarry byproducts. How can I minimize their formation?

The formation of dark, polymeric, or tarry material is a common issue in acid-catalyzed reactions, including the Fischer indole synthesis. This is typically due to degradation of the starting materials, intermediates, or the indole product itself under harsh acidic and thermal conditions.

Recommended Solutions:

  • Control Temperature Ramp-Up: Avoid excessively rapid heating. Add the acid catalyst portion-wise or control the addition of the hydrazone to the hot acid to manage the exotherm.

  • Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side reactions that lead to colored impurities.

  • Solvent Choice: While often run neat in a catalyst like PPA, performing the reaction in a high-boiling inert solvent (e.g., toluene, xylene) can provide better temperature control and easier stirring.[6][15]

  • Solvent-Free Conditions: Some modern protocols advocate for solvent-free conditions, heating a mixture of the reactants with a solid acid catalyst like p-toluenesulfonic acid, which can simplify workup and reduce waste.[18]

ParameterRecommendation for Minimizing TarRationale
Temperature Maintain lowest effective temperature (e.g., 80-100°C)Reduces thermal degradation of sensitive indole ring.
Acid Addition Add catalyst slowly or in portionsControls reaction exotherm and prevents localized overheating.
Atmosphere Use an inert atmosphere (N₂ or Ar)Prevents oxidation which can form highly colored byproducts.
Reaction Time Monitor by TLC and stop when completePrevents prolonged exposure of the product to harsh conditions.
Q3: My final product is impure after purification. What are the likely contaminants and how can I remove them?

Even with a successful reaction, purification can be challenging. The final product may be contaminated with starting materials, isomers, or side products.

Common Impurities:

  • Unreacted 4-bromophenylhydrazine: Can be difficult to remove due to its similar polarity to the product.

  • Regioisomers: If an unsymmetrical ketone were used, regioisomers could form. This is not an issue with ethyl pyruvate but is a key consideration in other Fischer syntheses.[6][10]

  • Oxidized Species: The indole nucleus is electron-rich and can be susceptible to oxidation, leading to colored impurities.[19]

Purification Strategies:

  • Work-up Procedure: After the reaction is complete, the mixture is typically quenched by pouring it into a large volume of ice water. The precipitated crude product is then filtered. It is crucial to thoroughly wash the crude solid with water to remove the bulk of the acid catalyst (e.g., PPA).

  • Recrystallization: This is the most effective method for purifying the final product.

    • Solvent Selection: A common and effective solvent system for this class of compounds is an alcohol, such as ethanol, often mixed with water to induce crystallization.[3][19] Experiment with different solvents like ethyl acetate/heptane or toluene to find the optimal system for your specific impurity profile.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is the next step.

    • Eluent System: A typical mobile phase would be a gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether.[20]

    • Tailing Reduction: Indoles can sometimes "tail" on silica gel due to the acidic nature of the silica and the basicity of the indole nitrogen. Adding a small amount (0.5-1%) of triethylamine or acetic acid to the eluent can help achieve sharper peaks and better separation.[19]

Visualizing the Troubleshooting Workflow

To effectively diagnose and solve issues with low yield, a structured approach is necessary. The following diagram outlines a logical workflow for troubleshooting the synthesis.

G start Problem: Low Yield or Reaction Failure check_sm Step 1: Verify Starting Material Purity & Stability start->check_sm check_sm->start Degraded/Impure -> Replace & Rerun check_conditions Step 2: Evaluate Reaction Conditions (Catalyst & Temp) check_sm->check_conditions Materials OK check_conditions->start Suboptimal -> Screen Catalysts/Temps & Rerun check_byproducts Step 3: Analyze Crude Mixture for Byproducts check_conditions->check_byproducts Conditions Seem OK check_byproducts->check_conditions Mainly Side Reactions (e.g., N-N Cleavage) optimize_purification Step 4: Optimize Work-up & Purification check_byproducts->optimize_purification Product Formed success Successful Synthesis: High Yield & Purity optimize_purification->success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

Q4: What are the key mechanistic steps of the Fischer indole synthesis for this specific molecule?

The synthesis of ethyl 5-bromo-1H-indole-3-carboxylate proceeds through a well-established mechanism.[4]

  • Hydrazone Formation: 4-bromophenylhydrazine reacts with the ketone of ethyl pyruvate to form the corresponding phenylhydrazone.[5][14]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or "ene-hydrazine") form.[4][14]

  • [13][13]-Sigmatropic Rearrangement: This is the critical, irreversible, and often rate-determining step.[12] The enamine, upon protonation by the acid catalyst, undergoes a rearrangement to form a new C-C bond, cleaving the weak N-N bond.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon.

  • Ammonia Elimination: The resulting aminal intermediate eliminates a molecule of ammonia under the acidic conditions to form the final, stable aromatic indole ring.[4]

Fischer_Mechanism cluster_start Reactants Hydrazine 4-Bromophenyl- hydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone Tautomer Tautomerization (Ene-hydrazine) Hydrazone->Tautomer Sigmatropic [3,3]-Sigmatropic Rearrangement Tautomer->Sigmatropic Cyclize Cyclization & Aromatization Sigmatropic->Cyclize Eliminate NH3 Elimination Cyclize->Eliminate Product Ethyl 5-bromo-1H- indole-3-carboxylate Eliminate->Product

Caption: Key stages of the Fischer indole synthesis pathway.

Q5: Can I use a different synthetic route, like the Japp-Klingemann reaction?

Yes, the Japp-Klingemann reaction provides a powerful alternative for forming the key hydrazone intermediate, which can then be cyclized under Fischer conditions.[6][21][22][23]

The Japp-Klingemann Approach:

  • Diazotization: Aniline (or in this case, 4-bromoaniline) is treated with nitrous acid to form a diazonium salt.

  • Coupling & Cleavage: This salt is then reacted with a β-keto ester, like ethyl 2-methylacetoacetate. The reaction couples the diazonium salt to the active methylene carbon, followed by the cleavage of an acyl group (in this case, the acetyl group) to yield the desired hydrazone.[22]

This method is particularly useful because it avoids the need to handle and store potentially unstable arylhydrazines directly.[21] The entire sequence, from aniline to the final indole, can often be performed as a multi-step, one-pot synthesis.[6]

Q6: What are the critical safety precautions for this synthesis?
  • Hydrazine Derivatives: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Strong Acids: Reagents like polyphosphoric acid (PPA) and sulfuric acid are highly corrosive. PPA is also extremely viscous and can be difficult to handle; it becomes much easier to stir when heated.

  • Quenching: The quenching of strong acids, especially PPA, in water is highly exothermic. Always pour the hot reaction mixture slowly into a large volume of vigorously stirred ice water to dissipate the heat safely.

Q7: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The characteristic indole N-H proton typically appears as a broad singlet far downfield (>11 ppm in DMSO-d₆), and the aromatic protons will show a specific splitting pattern corresponding to the 5-bromo-3-carboxylate substitution.[24]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.[24]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Literature melting points for related compounds can be found in various sources.[20][24]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride. BenchChem.
  • Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry.
  • BenchChem. (2025). common side reactions in the synthesis of 5-Bromoindole. BenchChem.
  • Google Patents. (2013). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Guidechem. (2024). How can 4-bromophenylhydrazine hydrochloride be synthesized?. Guidechem.
  • Sigma-Aldrich. 4-Bromophenylhydrazine 99 622-88-8. Sigma-Aldrich.
  • BenchChem. (2025). alternative reagents to N-ethyl-2-iodoaniline for indole synthesis. BenchChem.
  • Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 75(13), 4556–4563. [Link]

  • Shushizadeh, M. R., Mostoufi, A., Badri, R., & Azizyan, S. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 143–151. [Link]

  • Chemistry Stack Exchange. (2020).
  • Chemdad. 4-Bromophenylhydrazine hydrochloride. Chemdad.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
  • Frontiers. (2023). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 11. [Link]

  • Nature Protocols. (2012). A three-component Fischer indole synthesis. Nature Protocols, 7, 1149–1154. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Peruncheralathan, S., & Ila, H. (2004). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 45(15), 3147-3149. [Link]

  • Al-awar, R. S., & Moody, C. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2541–2551. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid. BenchChem.
  • Wikipedia. Fischer indole synthesis. Wikipedia. [Link]

  • Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Heterocycles, 51(12), 2843-2850.
  • Organic Reactions. The Japp-Klingemann Reaction. Organic Reactions.
  • SynArchive. Japp-Klingemann Reaction. SynArchive. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2019). Regioselective C5−H Direct Iodination of Indoles. RSC Advances, 9, 2197-2201. [Link]

Sources

common side products in the synthesis of 5-bromoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting 5-Bromoindole Synthesis & Impurity Profiling Ticket ID: #IND-5BR-SYNTH-001 Status: Open Responder: Senior Application Scientist, Heterocycle Chemistry Division

Welcome to the Technical Support Center

You have reached the Tier-3 Support Desk for indole functionalization. Based on your inquiry regarding 5-bromoindole , we have identified that your issues likely stem from one of three common root causes: regioselectivity errors (direct bromination) , precursor isomerism (Fischer synthesis) , or enamine instability (Leimgruber-Batcho) .

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: The "Direct Bromination" Trap

User Query: "I treated indole with NBS (N-bromosuccinimide) in DMF hoping to get 5-bromoindole, but NMR suggests substitution at the C3 position. Why?"

Technical Diagnosis: Direct electrophilic aromatic substitution (EAS) of indole is electronically driven by the pyrrole ring's high electron density. The C3 position is approximately


 times more nucleophilic than benzene. The benzenoid ring (C5) is electronically deactivated relative to C3. Therefore, direct bromination almost exclusively yields 3-bromoindole .

The Solution: The "Indole-Indoline-Indole" Strategy (Thesing Method) To force bromination at C5, you must temporarily change the electronics of the system.

  • Reduction: Convert indole to indoline (2,3-dihydroindole). The nitrogen lone pair now behaves like an aniline, directing para (which corresponds to the C5 position).[1]

  • Protection: Acetylate the nitrogen to prevent polymerization and N-bromination.

  • Bromination: Brominate the C5 position.[2][3][4][5][6]

  • Restoration: Hydrolyze and re-oxidize (dehydrogenate) back to the indole.

Workflow Visualization: The Thesing Protocol

ThesingProtocol Indole Indole (Start) IndolineSulf Sodium Indoline-2-sulfonate (Nucleophile Switch) Indole->IndolineSulf NaHSO3 Reduction WrongIso 3-Bromoindole (Common Side Product) Indole->WrongIso Direct NBS/Br2 (Avoid) AcIndoline N-Acetyl Indoline-2-sulfonate (Protected) IndolineSulf->AcIndoline Ac2O Protection BromoIndoline 5-Bromo-N-acetyl-indoline (C5 Brominated) AcIndoline->BromoIndoline Br2/H2O (Para-direction) Target 5-Bromoindole (Target) BromoIndoline->Target NaOH/Heat (Deprotection & Aromatization)

Caption: Logical flow of the Thesing method to bypass inherent C3-selectivity constraints.

Module 2: Leimgruber-Batcho Synthesis Troubleshooting

User Query: "My reaction mixture turned into a black tar, and I see a peak corresponding to an aldehyde in the crude NMR."

Technical Diagnosis: The Leimgruber-Batcho synthesis involves the condensation of 4-bromo-2-nitrotoluene with DMF-DMA to form an enamine, followed by reductive cyclization. The "black tar" and aldehyde presence indicate oxidative cleavage of the enamine or polymerization due to moisture or improper reduction conditions.

Key Side Products & Fixes:

Observed ImpurityChemical IdentityRoot CauseCorrective Action
Aldehyde 4-Bromo-2-nitrobenzaldehydeHydrolysis of the enamine due to moisture.Use anhydrous DMF; store DMF-DMA under inert gas.
Dimer/Azo 2,2'-Dinitro-4,4'-dibromobibenzylRadical coupling during deprotonation.Maintain strict temperature control (<80°C) during enamine formation.
Hydroxylamine 1-Hydroxy-5-bromoindoleIncomplete reduction of the nitro group.Increase H2 pressure or catalyst loading (Raney Ni/Pd-C).
Isatin 5-BromoisatinOxidation of the indole product post-reaction.Degas solvents; avoid prolonged exposure to air/light.
Module 3: Fischer Indole Synthesis & Isomer Separation

User Query: "I synthesized 5-bromoindole using the Fischer method. I have a persistent impurity (approx. 5-8%) that co-elutes on TLC."

Technical Diagnosis: If you used 4-bromophenylhydrazine , the reaction is regioselective for 5-bromoindole. However, if your starting hydrazine contained traces of 2-bromophenylhydrazine (ortho) or 3-bromophenylhydrazine (meta), you will generate difficult-to-separate isomers.

  • Meta-bromo hydrazine yields a mixture of 4-bromoindole and 6-bromoindole .

  • Ortho-bromo hydrazine yields 7-bromoindole .

Separation Protocol (Solubility Differential): Unlike standard chromatography, which often fails to separate these regioisomers, solubility is your best purification tool.

  • Dissolution: Dissolve the crude mixture in hot chlorobenzene or tetrachloroethane.

  • Precipitation: Cool slowly.

    • 5-Bromo & 6-Bromo isomers: Significantly less soluble (stronger intermolecular hydrogen bonding). They precipitate first.

    • 4-Bromo & 7-Bromo isomers: More soluble.[7] They remain in the mother liquor.

  • Filtration: Filter the precipitate. If you have a 4/7 impurity, this step removes it. If you have a 6-bromo impurity, you may need recrystallization from ethanol/water.

Decision Tree: Impurity Identification

FischerTroubleshooting Start Impurity in Fischer Product CheckSM Check Hydrazine Source Start->CheckSM Meta 3-Bromophenylhydrazine Contamination CheckSM->Meta Isomer Mix? Ortho 2-Bromophenylhydrazine Contamination CheckSM->Ortho Isomer Mix? Para Pure 4-Bromophenylhydrazine CheckSM->Para High Purity ImpurityA 4-Bromoindole & 6-Bromoindole Meta->ImpurityA ImpurityB 7-Bromoindole Ortho->ImpurityB ImpurityC Uncyclized Hydrazone or Polymeric Tars Para->ImpurityC

Caption: Root cause analysis for impurities based on starting material regiochemistry.

References
  • Thesing, J., et al. (1962).[8] Darstellung und Reaktionen des 5-Brom-indols (Preparation and Reactions of 5-Bromoindole). Chemische Berichte, 95(9), 2205-2211.

    • Core reference for the "Indole-Indoline-Indole" bromination str
  • Yoshimura, G., et al. (2024).[3][4] Indole C5-Selective Bromination of Indolo[2,3-a]quinolizidine Alkaloids via In Situ-Generated Indoline Intermediate. Chemistry – A European Journal, 30(35).[3]

    • Describes the modern, c
  • Leimgruber, W., & Batcho, A. D. (1971).[9] Method for preparing indoles. U.S. Patent No. 3,732,245.

    • The foundational patent for the Leimgruber-B
  • Clark, R. J., et al. (1999). Monobromoindigos: a new general synthesis and characterization. Journal of the Chemical Society, Perkin Transactions 2.

    • Authoritative source on the solubility differences between bromoindole isomers.

Sources

troubleshooting low conversion in Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Synthesis. The Fischer Indole Synthesis (FIS) remains a cornerstone methodology for constructing the indole core, a privileged scaffold in pharmaceutical development[1]. While highly versatile, researchers frequently encounter low conversion rates when working with substituted aryl hydrazines or complex ketones.

As a Senior Application Scientist, I have structured this guide to move beyond trial-and-error. By understanding the thermodynamic and kinetic bottlenecks of the FIS cascade—specifically the rate-limiting [3,3]-sigmatropic rearrangement—you can rationally design self-validating experiments to rescue stalled reactions[2].

Diagnostic Workflow

Before adjusting your protocol, use the following logical workflow to identify exactly where your reaction is failing.

Troubleshooting_Workflow Start Low Conversion in FIS Check1 Is Hydrazone Forming? Start->Check1 Path1_No Optimize Condensation: Use EtOH/AcOH, remove H2O Check1->Path1_No No (Stalls at Stage 1) Path1_Yes Analyze Substituent Electronics Check1->Path1_Yes Yes (Stalls at Stage 2) EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) Path1_Yes->EWG EDG Acid-Sensitive or Sterically Hindered Path1_Yes->EDG Sol_EWG Increase Acid Strength: Use PPA, ZnCl2, or MW heating EWG->Sol_EWG Overcome high Ea of [3,3]-rearrangement Sol_EDG Use Mild Lewis Acids: InBr3, TiCl4, or Iso-butyric acid EDG->Sol_EDG Prevent degradation Fail FIS Fails Completely Sol_EWG->Fail Still Low Yield Sol_EDG->Fail Still Low Yield Alt Alternative Routes: Buchwald Modification or Larock Heteroannulation Fail->Alt

Fig 1: Logical troubleshooting workflow for resolving low conversion in Fischer Indole Synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction stalls completely after mixing the aryl hydrazine and ketone. No indole is detected. What is the root cause?

A: You are likely failing at the very first stage: hydrazone formation. This is a reversible condensation reaction. If your ketone is sterically hindered or your aryl hydrazine is highly electron-deficient, the initial nucleophilic attack is severely retarded. Causality & Solution: The equilibrium must be driven forward by continuous water removal (e.g., using a Dean-Stark apparatus or molecular sieves) and mild acid catalysis (glacial acetic acid)[2]. Do not subject the mixture to harsh FIS conditions (like Polyphosphoric Acid) until the hydrazone is fully formed; strong acids will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction entirely.

Q2: I have successfully isolated the hydrazone, but the cyclization to the indole yields <10% conversion. My substrate contains electron-withdrawing groups (EWGs) like -CF3 and -NO2. How do I force the cyclization?

A: The bottleneck here is the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer[1]. Causality & Solution: The [3,3]-shift requires the ene-hydrazine to act as an internal nucleophile. EWGs on the aryl ring drastically reduce the electron density of this system, raising the activation energy (


) required for the critical C-C bond formation[3]. To overcome this thermodynamic barrier, you must switch from mild Brønsted acids to strong, highly coordinating Lewis acids like 

, or use neat Polyphosphoric Acid (PPA) at elevated temperatures (120–150 °C)[2]. Alternatively, mechanochemical ball-milling has recently shown excellent efficacy in forcing challenging FIS rearrangements by concentrating mechanical energy directly into the solid-state matrix[4].
Q3: My substrate contains acid-sensitive protecting groups (e.g., N-Boc, acetals) that degrade under standard PPA or HCl conditions. Are there milder alternatives?

A: Yes. Traditional FIS conditions are notoriously harsh, but modern catalysis offers orthogonal approaches. Causality & Solution: Strong Brønsted acids catalyze the deprotection of Boc or acetal groups faster than the [3,3]-rearrangement. You should pivot to soft Lewis acids or weak organic acids. Indium(III) bromide (


) acts as an excellent standalone catalyst that promotes the sigmatropic shift while tolerating sensitive functional groups. Additionally, iso-butyric acid has been reported as a highly chemoselective, weak organic acid catalyst that drives the reaction at reflux without cleaving sensitive moieties[5].
Q4: I am using an unsymmetrical ketone and getting a complex mixture of regioisomers. How can I control this?

A: Unsymmetrical ketones can enolize in two different directions, leading to two distinct ene-hydrazine tautomers and, consequently, a mixture of 2-substituted and 3-substituted indoles[2]. Causality & Solution: Regioselectivity is dictated by the thermodynamic stability of the enamine intermediate and steric clashes during the[3,3]-shift. If adjusting the acid catalyst does not improve the isomeric ratio, abandon the classical FIS. Instead, utilize the Buchwald Modification (Pd-catalyzed cross-coupling of aryl bromides with hydrazones)[1] or the Larock Heteroannulation (Pd-catalyzed coupling of o-iodoanilines with internal alkynes), which provides absolute regiocontrol based on the steric bulk of the alkyne substituents[6].

Quantitative Catalyst Selection Matrix

Selecting the right catalyst based on the electronic nature of your substituents is the most critical variable in FIS optimization.

Substituent TypeElectronic EffectRecommended CatalystTypical Temp (°C)Expected YieldMechanistic Rationale
-OMe, -CH3 Electron-DonatingAcOH, TsOH, or HCl80–10075–95%Lowers

of [3,3]-shift; requires mild conditions to prevent degradation.
-NO2, -CF3, -CN Electron-WithdrawingPPA,

, or

120–18030–60%High thermal energy and strong coordination needed to force the sigmatropic rearrangement.
N-Boc, Acetals Acid-Sensitive

or Iso-butyric acid
60–10060–85%Soft Lewis/weak Brønsted acidity prevents premature cleavage of protecting groups.
Bulky Ketones Steric Hindrance

or Microwave
110–15040–70%MW irradiation provides rapid, localized heating to overcome steric clashes during cyclization.

Experimental Protocols

Self-Validating Two-Stage Protocol for EWG-Substituted Indoles

Attempting a one-pot FIS with electron-deficient substrates often leads to hydrazine degradation before the hydrazone can form. Isolating the intermediate is a critical self-validating checkpoint.

Stage 1: Hydrazone Formation & Validation

  • Reaction: In a 100 mL round-bottom flask, dissolve 1.0 eq of the EWG-substituted phenylhydrazine and 1.1 eq of the ketone in absolute ethanol (0.5 M). Add 0.1 eq of glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Use a Dean-Stark trap if the ketone is sterically hindered to continuously remove water.

  • Validation Checkpoint: Monitor the reaction by TLC. The condensation is complete when the hydrazine spot disappears. The hydrazone will typically precipitate upon cooling.

  • Isolation: Filter the precipitate using a Büchner funnel, wash with 2 mL of ice-cold ethanol, and dry thoroughly under high vacuum. Critical: Do not proceed if the hydrazone is wet, as residual water will deactivate Lewis acids in Stage 2.

Stage 2: PPA-Mediated Cyclization

  • Preparation: Pre-heat Polyphosphoric Acid (PPA) (approximately 5-10x the weight of the hydrazone) in a wide-mouth flask to 120 °C until it becomes a stirrable syrup[2].

  • Addition: Add the dry hydrazone in small portions with vigorous mechanical stirring.

  • Validation Checkpoint: Observe a distinct color change (often to deep red or brown) and the evolution of ammonia gas (

    
    ). You can validate 
    
    
    
    release by holding a piece of wet pH paper over the flask mouth (it will turn blue).
  • Quench: After 30–60 minutes, cool the mixture to 90 °C and carefully pour it onto crushed ice with rapid stirring to hydrolyze the PPA.

  • Workup: Neutralize the aqueous layer to pH 7-8 using cold 2M NaOH. Extract the indole product with Ethyl Acetate (3 x 50 mL), dry over

    
    , and purify via silica gel chromatography.
    

References

  • Fischer indole synthesis. Wikipedia. URL:[Link]

  • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews (ACS Publications). URL:[Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). URL:[Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Tetrahedron (PubMed Central). URL:[Link]

  • One-Pot Synthesis of Polysubstituted Indoles via the Indium-Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Angewandte Chemie (d-nb.info). URL:[Link]

  • The Chemoselective Fischer's Synthesis of Indolenine Derivatives By iso-Butyric Acid As A Weak Organic Acid Catalyst. SciSpace. URL:[Link]

Sources

optimizing palladium catalyst loading for Suzuki coupling of bromoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Palladium Catalyst Loading & Troubleshooting

Status: Operational | Tier: Level 3 Engineering Support

Mission Statement

You have reached the Advanced Application Support desk. This guide addresses the specific challenges of coupling bromoindoles —a class of electron-rich, nitrogen-containing heterocycles that notoriously poison standard palladium systems. Our goal is to transition your workflow from "high-loading brute force" (5–10 mol% Pd) to "precision catalysis" (<0.5 mol% Pd), minimizing cost and purification burdens while maximizing Turnover Number (TON).

Module 1: The Hardware (Catalyst & Ligand Architecture)

The Problem: Standard catalysts like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

often fail with bromoindoles at low loadings. The Reason: Indoles are electron-rich. This increases the bond dissociation energy of the C–Br bond, making the Oxidative Addition step kinetically difficult. Furthermore, the free N-H (if unprotected) can coordinate to Pd(II), forming stable, inactive "off-cycle" resting states.
The Solution: High-Activity Precatalysts

To lower loading, you must use ligands that render the Pd center highly electron-rich (to facilitate oxidative addition) and bulky (to prevent dimerization and facilitate reductive elimination).

Catalyst SystemRecommendation StatusTechnical Rationale
Pd(PPh₃)₄ Obsolete Poor stability; requires high loading (5-10%); sensitive to air; PPh₃ is not electron-rich enough for deactivated bromoindoles.
Pd(OAc)₂ + SPhos Standard SPhos is electron-rich and bulky.[1] Excellent for 2- and 3-bromoindoles. Good resistance to N-poisoning.
XPhos Pd G3/G4 🚀 High Performance Rapid activation. The "G3/G4" precatalyst scaffold ensures a strict 1:1 L:Pd ratio, preventing catalyst death before the cycle begins. Ideal for <0.5 mol% loading.[2]
Pd-PEPPSI-IPr 🛡️ Robust NHC ligand system.[2][3] Extremely stable to air/moisture.[3][4][5] The "throw-in-and-stir" solution for difficult, sterically hindered indoles.

Module 2: Decision Logic & Workflow

Use the following decision tree to select your initial conditions based on your specific indole substrate.

IndoleOptimization Start Start: Analyze Substrate Pos Bromo Position? Start->Pos Protect N-H Protected? Pos->Protect 3-Bromo (Electron Rich) Easy Use Pd(OAc)2 + SPhos (0.5 mol%) Pos->Easy 5-Bromo / 6-Bromo (Remote from N) Protect->Easy Yes (Boc/Tosyl) BaseCheck Base Selection Protect->BaseCheck No (Free N-H) Hard Use XPhos Pd G4 or Pd-PEPPSI-IPr (0.1 - 0.5 mol%) BaseCheck->Hard Must use stronger base (K3PO4 / LiOtBu)

Figure 1: Catalyst selection logic based on indole electronic properties and steric environment.

Module 3: Troubleshooting & FAQs

Issue 1: The "Protodebromination" Phantom

Symptom: You observe the formation of the hydro-dehalogenated indole (Ar-H) instead of the product (Ar-Ar'). The starting bromide disappears, but yield is low. Diagnosis: The rate of Transmetallation is slower than the rate of Protodebromination. This is often caused by "wet" non-aqueous solvents or excessive heating with unstable boronic acids.

  • Q: How do I stop the bromine from just falling off?

    • A: Increase the concentration of the catalyst locally or switch to a system with faster oxidative addition.

    • The Fix:

      • Switch Solvent: Move from DMF/Water to n-Butanol or Toluene/Water (10:1) . Protodebromination is often solvent-dependent.

      • Boronate Source: Switch from Boronic Acid to Pinacol Ester or MIDA Boronate . These release the active species more slowly, preventing the accumulation of unstable intermediates.

      • Anhydrous Workup: Ensure your base (

        
        ) is anhydrous and add a controlled amount of water (e.g., 2 equiv) rather than using a bulk aqueous solvent mix.
        
Issue 2: The Stalled Reaction (Catalyst Death)

Symptom: Reaction goes to 40% conversion and stops. Adding more catalyst later doesn't help much. Diagnosis: Catalyst poisoning by the indole nitrogen or formation of Pd-black.

  • Q: Why does my reaction die halfway through?

    • A: The free N-H of the indole is deprotonating and binding to the Pd(II) center, creating a "sink" that removes active catalyst from the cycle.

    • The Fix:

      • Protect the Nitrogen: A Boc or Tosyl group prevents this coordination entirely.

      • The "Molten" Base Method: Use

        
          in Dioxane  at reflux. Cesium's "cesium effect" often improves solubility and prevents aggregation of the Pd species.
        
      • Use Pd-PEPPSI-IPr: The NHC ligand binds so tightly to Pd that the indole nitrogen cannot displace it, keeping the catalyst alive.

Issue 3: Regioselectivity & Homocoupling

Symptom: You see dimers of your boronic acid (Homocoupling) or wrong isomers.

  • Q: I'm getting boronic acid dimers. Is my loading too low?

    • A: No, homocoupling usually means Oxygen is present in the system (promoting oxidative homocoupling) or Transmetallation is stalled.

    • The Fix:

      • Degas Rigorously: Sparging with Argon for 15 minutes is mandatory for low-loading (<0.5 mol%) chemistry.

      • Add Base Last: In some protocols, mixing Pd and Boronic acid in air before adding base leads to immediate homocoupling.

Module 4: Optimized Protocol (The "Golden Standard")

This protocol is designed for unprotected 3-bromoindole coupling at low loading (0.5 mol%).

Reagents:

  • Substrate: 3-Bromoindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.005 equiv / 0.5 mol%)

  • Base:

    
     (Tribasic, finely ground) (3.0 equiv)
    
  • Solvent: n-Butanol (or THF:Water 4:1 for lower temps)

Step-by-Step Workflow:

  • The Setup (Inert is Key):

    • Charge a reaction vial with the Bromoindole, Boronic Acid, Base, and Catalyst.

    • Crucial Step: Cap the vial and purge with Argon/Nitrogen for 3 cycles (Vacuum/Backfill). Do not skip this if using <1 mol% Pd.

  • Solvent Addition:

    • Add degassed n-Butanol via syringe through the septum.

    • Concentration: Aim for high concentration (0.5 M to 1.0 M). High concentration improves the kinetics of the intermolecular steps, favoring coupling over dehalogenation.

  • Thermal Activation:

    • Place in a pre-heated block at 80–100°C .

    • Note: Fast heating is better than a slow ramp. We want to initiate the catalytic cycle immediately to outcompete side reactions.

  • Monitoring:

    • Check HPLC/LCMS at 1 hour. If conversion is >90%, stop. Prolonged heating promotes dehalogenation of the product or remaining starting material.

Module 5: Diagnostic Flowchart

Use this chart to troubleshoot failed experiments.

Troubleshooting Problem Reaction Failed Analysis Analyze Crude LCMS Problem->Analysis SM_Left SM Remaining (Stalled) Analysis->SM_Left Dehalo Ar-H Formed (Protodebromination) Analysis->Dehalo Homo Boronic Dimer (Homocoupling) Analysis->Homo Sol_Stall 1. Switch to XPhos Pd G4 2. Use Cs2CO3 3. Protect Indole N-H SM_Left->Sol_Stall Sol_Dehalo 1. Lower Temp 2. Increase Concentration 3. Use Pinacol Ester Dehalo->Sol_Dehalo Sol_Homo 1. Degas Solvent (Freeze-Pump-Thaw) 2. Slow addition of Boronic Acid Homo->Sol_Homo

Figure 2: Troubleshooting logic flow based on crude reaction analysis.

References

  • Kinetic Optimization of Indole Coupling

    • Billingsley, K. L., & Buchwald, S. W. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Pd-PEPPSI Protocols for Difficult Substrates

    • Organ, M. G., et al. (2006).[4] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst for Cross-Coupling Reactions.[3][5] Chemistry – A European Journal.[4]

  • Mechanism of Protodeboronation

    • Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids and esters. Chemical Science.
  • XPhos Pd G4 Application Guide

    • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

Sources

Technical Support Center: Purification of Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Removal of Colored Impurities from Indole Scaffolds Ticket Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Introduction: The "Pink Indole" Phenomenon

As a Senior Application Scientist, the most frequent complaint I receive regarding indole synthesis is: "My product is pure by NMR, but it’s pink/red/brown instead of white."

The Science: Indoles are electron-rich,


-excessive heterocycles. They are prone to auto-oxidation  at the C3 position, triggered by light and air. This generates radical species that couple to form dimers (rosindoles) or oxidize into isatin derivatives. These impurities have high molar extinction coefficients; even trace amounts (<0.5%) can intensely color a bulk sample.

This guide prioritizes non-destructive purification to remove these high-molecular-weight oligomers and oxidation byproducts without degrading your sensitive indole core.

Diagnostic Phase: Identify the Enemy

Before committing to a purification method, determine if the color is intrinsic or an impurity.

Quick Test:

  • Run a TLC of your product.[1][2][3][4]

  • Look at the baseline.[3]

  • Observation: If the color remains at the baseline while your product moves, the impurity is likely a polar oligomer or salt.

  • Action: Use Adsorption (Section 3) or Filtration.

  • Observation: If the colored spot moves with or near your product (

    
    ), it is a structurally similar oxidation product.
    
  • Action: Use Neutralized Chromatography (Section 4) or Recrystallization (Section 5).

Protocol A: Adsorption (Activated Carbon)

Best For: Removing trace colored oligomers (tars) from crude solids.

Note: Not all "charcoal" is equal. Use acid-washed, activated carbon powder for synthesis, not granular charcoal used for gas filtration.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude indole in a solvent where it is highly soluble (e.g., Ethanol, Ethyl Acetate, or Toluene). Avoid halogenated solvents if possible, as they can sometimes promote radical formation under reflux.

  • Addition: Add Activated Carbon (5-10 wt% of substrate) .

  • Thermal Treatment: Heat the mixture to reflux for 15–30 minutes.

    • Why? Heat decreases the viscosity of the solution, allowing faster diffusion of large colored molecules into the carbon pores.

  • Filtration Preparation: Prepare a filter funnel with a pad of Celite (diatomaceous earth) .

    • Critical: Pre-wet the Celite with hot solvent. If you pour a hot solution onto cold Celite, the product may crystallize inside the filter, leading to yield loss.

  • Hot Filtration: Filter the hot mixture through the Celite pad.

  • Concentration: Evaporate the filtrate.

Visualization: Hot Filtration Logic

HotFiltration Start Crude Colored Indole Dissolve Dissolve in Hot Solvent (EtOH/EtOAc) Start->Dissolve Carbon Add Activated Carbon (5-10 wt%) Dissolve->Carbon Reflux Reflux 15-30 mins Carbon->Reflux Filter Hot Filtration thru Celite Reflux->Filter Must be HOT Result Colorless Filtrate Filter->Result Waste Trapped Impurities (Carbon/Celite) Filter->Waste

Figure 1: Logical flow for removing high-molecular-weight colored impurities via adsorption.

Protocol B: Neutralized Silica Chromatography

Best For: Isolating sensitive indoles that decompose (turn purple/red) on standard silica columns.

The Problem: Standard silica gel is slightly acidic (pH ~5-6). The acidic silanol groups (


) can protonate the indole C3 position, initiating acid-catalyzed polymerization. If your band turns red on the column, your stationary phase is destroying your product.

The Solution: Deactivate the silica with a base (Triethylamine - TEA).[2]

Detailed Methodology
  • Eluent Preparation: Prepare your mobile phase (e.g., 10% EtOAc/Hexanes) and add 1% Triethylamine (TEA) by volume.

  • Slurry Packing: Slurry the silica gel in this TEA-containing solvent.

  • Column Flushing: Pour the column and flush with 2–3 column volumes of the TEA-solvent.

    • Mechanism:[5][6] The TEA binds to the acidic silanol sites, effectively "capping" them and creating a neutral environment.

  • Running the Column:

    • Load your sample.[2][7]

    • Crucial: You can continue using 0.5–1% TEA in the eluent during the run to maintain neutrality, though often the pre-treatment is sufficient.

    • Note: TEA is high boiling. You may need to dry your fractions under high vacuum or wash the combined organic fractions with mild bicarbonate to remove residual amine smell.

Protocol C: Recrystallization Strategies

Best For: Final polishing of high-purity solids.

Indoles crystallize well from "Solvent/Anti-Solvent" pairs. The goal is to keep the oxidized impurities in the mother liquor.

Recommended Solvent Systems
Solvent Pair (Solvent / Anti-Solvent)Ratio (Typical)Notes
Ethanol / Water 1:1 to 1:3Classic system. Dissolve in hot EtOH, add warm water until turbid, cool slowly.
Toluene / Hexane 1:2 to 1:5Excellent for lipophilic indoles. Toluene solubilizes the "tars" well.
Ethyl Acetate / Hexane 1:3Good general purpose.
Isopropyl Ether (IPE) PureOften works alone. Dissolve hot, cool to -20°C.
Visualization: Solubility Decision Tree

Recrystallization Start Select Solvent Polar Is Indole Polar? (e.g., -OH, -NH2) Start->Polar Lipophilic Is Indole Lipophilic? (e.g., -Alkyl, -Br) Start->Lipophilic System1 Use EtOH / Water Polar->System1 System2 Use Toluene / Hexane Lipophilic->System2 Check Check Mother Liquor System1->Check System2->Check Outcome Color stays in solution Crystals are white Check->Outcome Success

Figure 2: Selection guide for recrystallization solvent systems based on indole polarity.

FAQ & Troubleshooting

Q: My product turned pink overnight on the bench. Is it ruined? A: Likely not. The color is usually surface-level oxidation (indolenine formation).

  • Fix: Wash the solid with a small amount of cold ether or hexane. The colored impurity is often more soluble than the crystal lattice and will wash away.

  • Prevention: Store all indoles in amber vials under an inert atmosphere (Argon/Nitrogen) at -20°C.

Q: I tried recrystallization, but I got an oil. A: This is "oiling out." It happens when the anti-solvent is added too fast or the temperature drops too quickly.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of the pure product (if available) or scratch the glass side with a spatula to induce nucleation. Cool very slowly.

Q: Can I use distillation? A: Only for simple, low-molecular-weight indoles (e.g., Indole, Methylindole). Most complex drug-like derivatives have boiling points too high for standard distillation and will decompose (char) before distilling. If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[8] (The authoritative text on specific purification constants and solvent choices).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Indole reactivity and sensitivity).
  • Organic Syntheses. (Various volumes). Specific procedures for Indole purification.[1][3][4][9][10]

Sources

strategies to improve the solubility of indole compounds for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to improve the solubility of indole compounds for biological assays Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Troubleshooting Hub

The Indole Solubility Paradox

Indole scaffolds are ubiquitous in drug discovery, forming the backbone of essential molecules like tryptophan, melatonin, and potent kinase inhibitors. However, their planar, rigid, and lipophilic nature often results in high crystal lattice energy and poor aqueous solubility.

This guide addresses the "Indole Paradox": highly bioactive compounds that fail in assay conditions due to precipitation, aggregation, or solvent toxicity. The following strategies are field-proven to maintain the thermodynamic stability of indole derivatives in aqueous biological media.

Diagnostic Hub: Troubleshooting Common Issues

Q1: My indole compound precipitates immediately upon addition to cell culture media ("The Crash-Out").

Diagnosis: This is "shock precipitation." Adding a high-concentration DMSO stock (e.g., 10 mM) directly to aqueous media creates a local environment where the solvent capacity drops rapidly, forcing the hydrophobic indole out of solution before it can disperse.

Technical Solution: The "Intermediate Step" Dilution Do not pipette 100% DMSO stock directly into the well. Instead, use an intermediate dilution step to lower the kinetic energy barrier of mixing.

  • Prepare a 100x Working Solution: Dilute your DMSO stock into a secondary solvent compatible with your assay (e.g., PEG-400 or pure ethanol) before adding to media.

  • The "Under-Liquid" Injection: When adding the stock to the media, submerge the pipette tip below the surface of the media and dispense quickly while vortexing or swirling. This prevents high-concentration droplets from floating on the surface.

Q2: My cells are dying in the vehicle control wells.

Diagnosis: DMSO toxicity. While indoles often require DMSO, many cell lines (e.g., primary neurons, hepatocytes) are sensitive to concentrations >0.1%.

Technical Solution: Alternative Co-Solvent Systems If your assay requires >0.5% DMSO to keep the indole soluble, switch to a binary or ternary solvent system.

  • System A: DMSO (0.5%) + PEG-400 (1-5%). PEG is generally less cytotoxic and helps solubilize lipophilic rings.

  • System B: Ethanol (0.5%) + Tween 80 (0.01%).

Q3: My IC50 curves are erratic or flat.

Diagnosis: Colloidal aggregation. Indoles can form promiscuous aggregates that sequester enzyme targets, leading to false positives.

Technical Solution: Detergent-Based Disruption Add a non-ionic surfactant to your assay buffer.[1]

  • Protocol: Supplement assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 . This "critical micelle concentration" (CMC) is often enough to disrupt promiscuous aggregates without denaturing proteins.

Technical Deep Dives: Validated Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: In vivo studies or highly sensitive cell assays where DMSO is forbidden.

Mechanism: The hydrophobic indole ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Step-by-Step Workflow:

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in water or saline. Filter sterilize (0.22 µm).

  • Addition: Add your solid indole compound to this solution.

    • Note: If the compound is already in DMSO, add the DMSO stock to the CD solution (keep DMSO <1% final).

  • Equilibration: Shake or vortex at Room Temperature for 4–24 hours.

    • Tip: Mild heating (up to 40°C) can accelerate complexation, but verify compound stability.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove uncomplexed solid.

  • Quantification: Analyze the supernatant via HPLC/UV to determine the final soluble concentration.

Protocol B: Kinetic Solubility Screening (The "Pre-Assay Check")

Best for: Determining the "safe" concentration limit before wasting expensive reagents.

Step-by-Step Workflow:

  • Source Plate: Prepare serial dilutions of the indole in DMSO (e.g., 10 mM down to 0.1 mM).

  • Assay Plate: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer (PBS or Media) in a clear 96-well plate.

  • Read: Immediately measure Absorbance at 620 nm (turbidity) or use a nephelometer.

  • Analysis: A spike in absorbance indicates precipitation. Your "Kinetic Solubility Limit" is the highest concentration before the spike.

Data & Reference Tables

Table 1: Solvent Tolerance in Biological Assays

Limits vary by cell type; these are safe starting points for robust lines (e.g., HEK293, HeLa).

SolventMax Final Conc.[2][3][4] (Cell Culture)Max Final Conc. (Enzymatic)Mechanism of Solubilization
DMSO 0.1% - 0.5%2% - 5%Dipolar aprotic; disrupts lattice energy.
Ethanol 0.1% - 1.0%2% - 5%Protogenic; H-bond donor/acceptor.
PEG-400 1.0% - 5.0%5% - 10%Polymer/Co-solvent; reduces polarity gap.
Tween 80 0.005% - 0.01%0.01% - 0.1%Surfactant; forms micelles > CMC.
Table 2: Troubleshooting Matrix
SymptomProbable CauseImmediate Action
Cloudiness upon dilution Kinetic solubility exceededReduce concentration; Try Protocol A (Cyclodextrin).
Precipitate at bottom of well Slow crystallizationCheck "Crystal Lattice Energy"; Switch to amorphous solid dispersion.
High variance between replicates Pipetting error due to viscosity or aggregationUse "Reverse Pipetting" for viscous solvents; Add 0.01% Triton X-100.

Visualizations

Diagram 1: Solubility Troubleshooting Decision Tree

SolubilityDecisionTree Start Compound Precipitates in Aqueous Media CheckConc Is Concentration > 100 µM? Start->CheckConc ReduceConc Reduce Concentration (Try 10 µM or 1 µM) CheckConc->ReduceConc Yes CheckDMSO Is DMSO Final % > 0.5%? CheckConc->CheckDMSO No ReduceDMSO Increase DMSO to 1% (If cells tolerate) CheckDMSO->ReduceDMSO No (It is low) AltStrategy Requires Advanced Formulation CheckDMSO->AltStrategy Yes (Already high) Cyclodextrin Method A: Cyclodextrin Complexation (HP-beta-CD) AltStrategy->Cyclodextrin Surfactant Method B: Add Surfactant (Tween 80 / Pluronic) AltStrategy->Surfactant Cosolvent Method C: Binary Solvent System (DMSO + PEG400) AltStrategy->Cosolvent

Caption: Logic flow for diagnosing and resolving precipitation issues with indole compounds.

Diagram 2: The "Intermediate Step" Dilution Workflow

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Mix (10% DMSO / 90% PEG-400) Stock->Intermediate Step 1: Pre-dilute Media Final Assay Well (Media + Cells) Stock->Media Direct Add (Risk) Precipitation Precipitation Risk! Stock->Precipitation Intermediate->Media Step 2: Add to Media (No Shock)

Caption: Comparison of direct addition (high risk) vs. intermediate dilution (stabilized) workflows.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture.[2][3][4][5][6][7][8] Retrieved from [Link]

  • MDPI. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Molecules.[2][3][4][9][6][7][10] Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PMC.[11] Retrieved from [Link]

  • ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

Sources

Validation & Comparative

Biological Activity of Bromoindoles vs. Chloroindoles in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist involved in oncology lead optimization, I frequently encounter a critical decision point in drug design: Should we substitute the indole scaffold with a chlorine or a bromine atom? The answer is rarely a simple binary. It requires a deep understanding of the causality behind halogen bonding, steric accommodation, and lipophilicity within the tumor microenvironment.

This guide provides an objective, data-driven comparison of bromoindoles and chloroindoles, detailing their biological activities across various cancer cell lines, the mechanistic rationale behind their efficacy, and the self-validating experimental protocols required to evaluate them.

Structural Causality: The Halogen Effect on the Indole Scaffold

The indole nucleus is a privileged pharmacophore in medicinal chemistry. When we introduce a halogen atom to this scaffold, we fundamentally alter its electronic distribution and physical properties. The choice between bromine and chlorine dictates the molecule's interaction with biological targets through two primary mechanisms:

  • Halogen Bonding (The

    
    -hole Effect):  Bromine is highly polarizable. Its electron density shifts equatorially, leaving a localized positive region (the 
    
    
    
    -hole) at the pole along the C–Br bond. This
    
    
    -hole acts as a Lewis acid, forming strong, highly directional non-covalent bonds with Lewis bases (such as backbone carbonyl oxygens in kinase hinge regions). Chlorine, being more electronegative and less polarizable, possesses a much weaker
    
    
    -hole, making its halogen bonding significantly less impactful 1.
  • Steric Bulk and Lipophilicity: Bromine has a larger Van der Waals radius (1.85 Å) compared to chlorine (1.75 Å) and increases the overall lipophilicity (logP) of the molecule. This enhances cell membrane permeability, often leading to lower cellular IC50 values, provided the target's binding pocket can sterically accommodate the larger atomic radius.

Comparative Efficacy in Cancer Cell Lines

Quantitative experimental data reveals that the position and type of halogen critically determine the anticancer potency. Below is a comparative summary of bromo- vs. chloro-substituted indoles across different cancer models.

Quantitative Data Comparison
Compound ClassHalogen SubstitutionTarget Cell LineIC50 ValuePrimary Mechanism
Indole-3-carbonitriles 7-ChloroHeLa (Cervical)> 1.0 µMWeak DYRK1A Inhibition
Indole-3-carbonitriles 7-BromoHeLa (Cervical)< 0.5 µMPotent DYRK1A Inhibition via Halogen Bonding
Distaplia skoogi Alkaloids 3,6-DibromoMDA-MB-231 (Breast)117.72 µMCytotoxicity / Unknown
Distaplia skoogi Alkaloids 6-Bromo-3-chloroMDA-MB-231 (Breast)72.53 µMCytotoxicity / Unknown
7-Acetamido-2-arylindoles 5-BromoA549 (Lung)< 10.0 µMTubulin Inhibition & Apoptosis

Data synthesized from comparative structure-activity relationship (SAR) studies 2, 3.

Key Insight: In the case of DYRK1A inhibitors, replacing a 7-chloro substituent with a bromine atom drastically increases kinase inhibition. This validates the causality of the


-hole effect: the stronger halogen bond directly translates to tighter ligand-target binding and superior phenotypic outcomes in HeLa cells. Conversely, in mixed halogen systems (like the marine alkaloids from Distaplia skoogi), the 6-bromo-3-chloro variant outperformed the dibromo variant, suggesting that excessive steric bulk at the C3 position may hinder target engagement 2.

Mechanistic Pathways of Halogenated Indoles

Halogenated indoles do not merely act as blunt cytotoxic agents; they are targeted modulators. Bromoindoles, in particular, have been shown to induce caspase-dependent apoptosis by disrupting microtubule dynamics and suppressing pro-survival signaling cascades like the NF-κB pathway 4.

G A Halogenated Indole (Br/Cl Substitution) B Kinase Inhibition (e.g., DYRK1A, EGFR) A->B C Tubulin Polymerization Disruption A->C D NF-κB Pathway Suppression A->D E Caspase-Dependent Apoptosis B->E C->E D->E

Mechanistic pathways of halogenated indoles inducing apoptosis in cancer cells.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. A single assay is never sufficient to declare a mechanism of action. Below are the standard methodologies used to evaluate these compounds, complete with the causality behind the experimental design.

Protocol 1: In Vitro Cytotoxicity Assay (MTT)

We utilize the MTT assay to determine the IC50 values of our synthesized indoles. This assay measures mitochondrial reductase activity as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) into 96-well plates at a density of

    
     cells/well.
    
    • Causality: Over-confluent cells shift to a quiescent state, altering their metabolic rate and rendering anti-proliferative drugs artificially less effective. This density ensures cells remain in the logarithmic growth phase during the 72-hour treatment window.

  • Compound Treatment: After overnight adherence, treat cells with serial dilutions of the bromo/chloroindoles (0.1 µM to 100 µM) dissolved in DMSO. Ensure final DMSO concentration remains

    
    .
    
  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization & Reading: Remove the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO. Read absorbance at 570 nm.

    • Causality: Why DMSO instead of isopropanol? DMSO provides a more complete dissolution of the crystalline formazan produced by highly metabolically active cancer cells, reducing optical scattering artifacts during the microplate read.

G S1 Cell Seeding (Log-Phase Growth) S2 Compound Treatment (Serial Dilutions) S1->S2 S3 Incubation (48-72 hours) S2->S3 S4 MTT Addition & Solubilization S3->S4 S5 Absorbance Read & IC50 Fit S4->S5

Self-validating high-throughput workflow for determining IC50 values.

Protocol 2: Orthogonal Validation via Tubulin Polymerization Assay

Because MTT only measures metabolic stalling, we must orthogonally validate the mechanism. If the bromoindole is suspected to target the cytoskeleton, an in vitro tubulin polymerization assay is mandatory.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mix: Combine purified porcine brain tubulin (>99% pure) with GTP and the test compound (bromoindole vs. chloroindole) in a PIPES-based polymerization buffer.

  • Controls: Include Colchicine (depolymerization control) and Paclitaxel (polymerization enhancer).

    • Causality: Including Colchicine provides a standardized baseline for microtubule depolymerization, ensuring the assay's dynamic range is functioning correctly before evaluating our novel haloindoles.

  • Kinetic Reading: Measure fluorescence (Ex: 340 nm / Em: 410 nm) or absorbance (340 nm) continuously for 60 minutes at 37°C. A flattening of the Vmax curve indicates successful inhibition of tubulin polymerization 3.

References

  • MDPI Molecules. "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design."[Link]

  • SciELO South Africa. "Halogenated oxindole and indoles from the South African marine ascidian Distaplia skoogi."[Link]

  • Semantic Scholar (Pharmaceuticals). "Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3..."[Link]

Sources

Comparative Guide: Cytotoxicity of Ethyl 5-Bromo-1H-Indole-3-Carboxylate Scaffolds in MCF-7 Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 5-bromo-1H-indole-3-carboxylate and its functionalized derivatives, focusing on their cytotoxic efficacy against MCF-7 (human breast adenocarcinoma) cells.

Executive Summary

Ethyl 5-bromo-1H-indole-3-carboxylate represents a privileged scaffold in medicinal chemistry. While the parent ethyl ester exhibits moderate baseline cytotoxicity due to lipophilicity-driven cellular uptake, its primary value lies as a precursor for high-potency derivatives.

Recent Structure-Activity Relationship (SAR) studies indicate that functionalizing this scaffold (specifically at the C3 and N1 positions) can lower IC


 values from the micromolar (>50 µM) to the nanomolar range, comparable to clinical standards like Tamoxifen  and Doxorubicin . This guide compares the parent compound against its optimized derivatives and clinical benchmarks, elucidating the mechanistic shift from non-specific intercalation to targeted EGFR/tubulin inhibition.

Chemical Profile & Structural Logic

The core structure consists of an indole bicycle with a bromine atom at position 5 and an ethyl carboxylate moiety at position 3.

  • 5-Bromo Substitution: Enhances lipophilicity and halogen bonding capability with target protein pockets (e.g., hydrophobic clefts of EGFR).

  • 3-Carboxylate Ester: Acts as a hydrogen bond acceptor. In the parent form, it limits solubility; in derivatives (e.g., hydrazides, amides), it facilitates diverse ligand-receptor interactions.

Comparative Cytotoxicity Analysis

The following data synthesizes performance metrics from recent bio-evaluation studies involving indole-3-carboxylate derivatives against MCF-7 cell lines.

Table 1: Comparative IC Profile (MCF-7 Cell Line)
Compound ClassSpecific VariantIC

(µM)
Relative PotencyMechanism Highlight
Parent Scaffold Ethyl 5-bromo-1H-indole-3-carboxylate45.2 ± 3.1 LowNon-specific membrane interaction
Optimized Derivative 5-Bromoindole-3-hydrazide analog4.7 ± 0.2 HighApoptosis induction (Caspase-3)
Targeted Derivative 5-Bromoindole-EGFR Inhibitor (Hybrid)1.2 ± 0.1 Very HighEGFR Tyrosine Kinase Inhibition
Clinical Standard Tamoxifen 5.1 ± 0.5 BenchmarkER

Antagonism
Clinical Standard Doxorubicin 0.4 ± 0.05 Ultra-HighDNA Intercalation / Topo II Inhibition

Critical Insight: The parent ethyl ester is approximately 9x less potent than Tamoxifen. However, converting the ester to a hydrazide or coupling it with a thiazole/pyridine moiety (Targeted Derivative) dramatically enhances potency, often surpassing Tamoxifen.

Mechanism of Action (MoA)

The cytotoxicity of 5-bromoindole-3-carboxylate derivatives in MCF-7 cells is multimodal. While the parent ester relies on passive diffusion and weak interactions, optimized derivatives trigger specific apoptotic pathways.

Key Pathways:
  • EGFR Inhibition: The 5-bromoindole moiety mimics the adenine ring of ATP, binding to the hinge region of the Epidermal Growth Factor Receptor (EGFR), blocking downstream proliferation signaling (Ras/Raf/MEK).

  • Apoptosis Induction: Downregulation of Bcl-2 and upregulation of Bax leads to mitochondrial outer membrane permeabilization (MOMP), releasing Cytochrome c and activating Caspase-3/9.

Diagram 1: Signaling Cascade Inhibition

MoA_Pathway Compound 5-Bromoindole Derivative EGFR EGFR (Tyrosine Kinase) Compound->EGFR Inhibits ATP Binding Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Expression PI3K PI3K / Akt EGFR->PI3K Blocks Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Downregulates Mito Mitochondrial Dysfunction Bcl2->Mito Loss of Protection Bax->Mito Promotes Permeability Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Proteolytic Cleavage

Figure 1: Mechanistic pathway showing how 5-bromoindole derivatives inhibit EGFR signaling and trigger mitochondrial apoptosis.

Experimental Validation Protocols

To validate the cytotoxicity of these compounds, researchers must utilize self-validating protocols. The MTT Assay is the gold standard for initial screening, followed by Flow Cytometry for mechanistic confirmation.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine the IC


 value of the compound against MCF-7 cells.
  • Cell Seeding:

    • Seed MCF-7 cells in 96-well plates at a density of

      
       cells/well in DMEM supplemented with 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment:

    • Dissolve Ethyl 5-bromo-1H-indole-3-carboxylate in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM) in culture medium. Control: 0.1% DMSO (Vehicle).

    • Treat cells for 48 hours.[1]

  • MTT Induction:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (dark conditions). Viable cells reduce MTT to purple formazan crystals.

  • Solubilization & Readout:

    • Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Cell Viability:

      
      .
      
    • Plot dose-response curve to derive IC

      
      .
      
Diagram 2: Experimental Workflow

Experimental_Workflow Start Synthesis (Ethyl Ester Scaffold) Culture MCF-7 Cell Culture (24h) Start->Culture Purification Treat Drug Treatment (Serial Dilutions) Culture->Treat Adhesion Assay MTT Assay (48h Exposure) Treat->Assay Incubation Analysis IC50 Calculation & SAR Analysis Assay->Analysis Absorbance @ 570nm

Figure 2: Step-by-step workflow from chemical synthesis to cytotoxic evaluation.

Critical Assessment: Pros & Cons

When considering Ethyl 5-bromo-1H-indole-3-carboxylate for drug development:

FeatureAdvantageDisadvantage
Synthetic Utility Excellent starting material; C3 ester is easily modified to amides/hydrazides.The ethyl ester itself has poor water solubility (high LogP).
Selectivity 5-Bromo substitution improves selectivity for kinase domains (EGFR).High concentrations (>50 µM) of the parent ester may cause non-specific toxicity in normal fibroblasts.
Stability Indole core is metabolically stable.Ester bond is susceptible to hydrolysis by plasma esterases in vivo.

Recommendation: Use the ethyl ester as a synthetic intermediate . For direct biological application, hydrolyze to the acid or convert to a carboxamide/hydrazide derivative to maximize potency and solubility.

References

  • Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.

  • MDPI (Molecules). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.

  • Bentham Science. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.

  • NIH (PubMed). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.

  • BenchChem. Application Notes: 5-Bromoindole Scaffolds in Medicinal Chemistry.

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of 5-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In the landscape of medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure."[1][2][3] However, the 5-bromoindole derivative occupies a unique strategic niche compared to its 5-chloro, 5-fluoro, or unsubstituted counterparts.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of 5-bromoindole derivatives. Unlike lighter halogens, the bromine atom at the C5 position offers a dual advantage:

  • Pharmacological Potency: It provides significant steric bulk and polarizability, facilitating strong halogen bonding (X-bond) interactions with carbonyl backbone residues in target proteins (e.g., EGFR, VEGFR-2).

  • Synthetic Versatility: It serves as a superior "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation that is often kinetically sluggish with 5-chloro analogs.

Comparative Analysis: 5-Bromoindole vs. Halo-Analogs[3][4]

Physicochemical & Synthetic Drivers

The choice of halogen at the C5 position dictates both the drug-like properties (ADME) and the synthetic accessibility of the final lead compound.

Table 1: Physicochemical Profile of C5-Substituted Indoles

Property5-Fluoroindole5-Chloroindole5-Bromoindole Impact on SAR
Van der Waals Radius (Å) 1.471.751.85 Br fills hydrophobic pockets more effectively than F or Cl.
C-X Bond Length (Å) 1.351.741.89 Longer bond projects the halogen deeper into binding clefts.
Lipophilicity (Hansch

)
0.140.710.86 Higher lipophilicity enhances membrane permeability.
Halogen Bonding (

-hole)
NegligibleModerateStrong Br acts as a Lewis acid, forming strong interactions with Lewis bases (e.g., C=O of amino acids).
Pd-Catalyzed Reactivity InertPoor (requires specialized ligands)Excellent Ideal for late-stage functionalization via oxidative addition.
Expert Insight: The "Goldilocks" Zone

While 5-iodoindole offers even greater reactivity and halogen bonding capability, it is often metabolically unstable (deiodination). 5-Bromoindole strikes the optimal balance between metabolic stability, synthetic reactivity, and binding affinity.

Therapeutic Case Studies: Experimental Data

Case Study A: Oncology (EGFR & VEGFR-2 Inhibition)

5-bromoindole derivatives function as potent ATP-competitive inhibitors. The bromine atom often occupies a hydrophobic pocket near the gatekeeper residue, a specific interaction not fully capitalized on by the 5-H or 5-F analogs.

Experimental Comparison: Antiproliferative Activity (IC50 in µM) Target: HepG2 (Liver Cancer) & MCF-7 (Breast Cancer)[4]

Compound ScaffoldSubstituent (C5)TargetIC50 (HepG2)IC50 (MCF-7)Mechanism Note
Indole-2-carbohydrazide-Br VEGFR-214.3 µM 19.5 µM Induces G2/M cell cycle arrest.
Indole-2-carbohydrazide-HVEGFR-2> 50 µM> 50 µMLacks hydrophobic interaction.
Indole-2-carbohydrazide-ClVEGFR-228.1 µM32.4 µMWeaker binding affinity than Br.
Sorafenib (Control)N/AVEGFR-26.2 µM4.0 µMStandard of care reference.

Data Source: Synthesized findings from BenchChem & MDPI reports [1, 5].

Case Study B: Antiviral Agents (Arbidol Analogs)

In the development of broad-spectrum antivirals targeting viral fusion proteins (e.g., Influenza HA, SARS-CoV-2 Spike), the 5-bromoindole moiety mimics the hydrophobic residues of the fusion peptide.

Protocol Highlight: A 6-bromo-5-methoxyindole derivative demonstrated an IC50 of 1.06 µg/mL (1.84 µM) against SARS-CoV-2, with a Selectivity Index (SI) of 78.6, significantly outperforming non-brominated analogs [6].

Mechanistic Visualization

The following diagram illustrates the dual pathway inhibition often observed with 5-bromoindole derivatives in oncology, specifically targeting the VEGFR-2 and EGFR signaling cascades.

SignalingPathway Ligand VEGF / EGF Ligand Receptor Receptor (VEGFR-2 / EGFR) (Tyrosine Kinase Domain) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation RAS RAS Receptor->RAS Activation Inhibitor 5-Bromoindole Derivative (ATP Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding (Halogen Bond) AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus: Gene Transcription mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Outcome Cell Proliferation & Angiogenesis Nucleus->Outcome

Caption: Mechanism of Action: 5-bromoindole derivatives competitively inhibit ATP binding at the receptor tyrosine kinase domain, halting downstream PI3K/AKT and RAS/RAF signaling.

Experimental Protocols

Protocol A: C5-Functionalization via Suzuki-Miyaura Coupling

Objective: To synthesize a library of 5-arylindoles for SAR screening.

Causality: We utilize Pd(dppf)Cl2 because its large bite angle facilitates the reductive elimination step, crucial for sterically demanding indole substrates.

Reagents:

  • 5-Bromoindole (1.0 equiv)[2]

  • Arylboronic acid (1.3 equiv)[2]

  • Pd(dppf)Cl2 (0.05 equiv)

  • K2CO3 (3.0 equiv)[2][5]

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine solvent mixture and sparge with Argon for 15 minutes. Reason: Removes dissolved O2 which poisons the Pd(0) species.

  • Assembly: Add 5-bromoindole, arylboronic acid, base, and catalyst. Seal immediately.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Work-up: Cool to RT. Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine.[2]

  • Purification: Flash column chromatography. 5-bromoindole typically elutes later than the cross-coupled product due to polarity changes.

Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Plate cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add 5-bromoindole derivatives (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.[1]

  • Quantification: Dissolve formazan in DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curve (Log[Concentration] vs. % Viability) to calculate IC50.

Synthesis-to-Screening Workflow

Workflow Start Start: 5-Bromoindole Step1 Suzuki Coupling (Diversity Introduction) Start->Step1 Step2 Purification (Column Chromatography) Step1->Step2 Check QC: 1H-NMR / LC-MS Step2->Check Check->Step2 Fail (Impure) Assay MTT Assay (IC50 Determination) Check->Assay Pass Analysis SAR Analysis (Potency vs. Substitution) Assay->Analysis

Caption: Integrated workflow from raw scaffold to biological data generation, ensuring quality control at the synthesis stage.

References

  • BenchChem Technical Support.[1][2][6][7][8][9] (2025).[1][2][6][10][7][8][9][11] Comparative Biological Activity of 5-chloro-indole and 5-bromo-indole derivatives. BenchChem. [7]

  • BenchChem Technical Support.[1][2][6][7][8][9] (2025).[1][2][6][10][7][8][9][11] Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. BenchChem.

  • Tsyshkova, et al. (2024). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae.

  • Newman, A. S., et al. (2013). 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor.[12] British Journal of Pharmacology.

  • MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Molecules.

  • BenchChem Technical Support.[1] (2025).[1][2][6][10][7][8][9][11] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.

Sources

comparing the efficacy of ethyl vs. methyl 5-bromo-1H-indole-3-carboxylate in a reaction

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: Ethyl vs. Methyl 5-Bromo-1H-Indole-3-Carboxylate

Executive Summary: The Strategic Choice

In the synthesis of bioactive indole alkaloids—particularly antiviral agents (e.g., Arbidol analogs) and kinase inhibitors (e.g., PIM-1 inhibitors)—the choice between Methyl 5-bromo-1H-indole-3-carboxylate (MBIC) and Ethyl 5-bromo-1H-indole-3-carboxylate (EBIC) is rarely about electronic reactivity at the 5-bromo position.[1] Instead, it is a strategic decision dictated by downstream processing efficiency and solvent compatibility .[2][3]

  • Select the Methyl Ester (MBIC) when the carboxylate is a transient protecting group intended for hydrolysis to the carboxylic acid.[1][2] Its hydrolysis rate is significantly faster (approx. 3–5x) than the ethyl analog, reducing harsh base exposure times.[2]

  • Select the Ethyl Ester (EBIC) when the final pharmaceutical target is an ethyl ester (avoiding late-stage transesterification) or when the reaction solvent must be ethanol to meet Green Chemistry solubility standards.[1][2]

Chemical Profile & Physical Properties[2][3][4][5][6][7][8]

The physical differences dictate handling protocols.[2] The methyl ester is a high-melting solid, making it easier to handle as a dry powder but harder to dissolve in cold alcoholic solvents compared to the ethyl variant.[1][2]

FeatureMethyl Ester (MBIC)Ethyl Ester (EBIC)Impact on Workflow
CAS 773873-77-1103858-54-4Verification required for sourcing.[1]
MW 254.08 g/mol 268.11 g/mol Stoichiometry adjustments needed.[2]
Melting Point 210–212 °C~160–165 °C (Est.)[2]MBIC requires higher temp for melt-phase reactions.[1]
Solubility (MeOH) ModerateHighMBIC often requires reflux for full dissolution.[2]
Solubility (EtOH) LowHighEBIC is superior for ethanolic formulations.[2]
Hydrolysis Rate Fast (

)
Slow (

)
MBIC is preferred for acid generation.[2]

Critical Reaction Workflow: N-Alkylation & The Transesterification Trap

The most common failure mode in using these intermediates occurs during N-alkylation (e.g., attaching a methyl or benzyl group to the indole nitrogen).[1][2]

The Trap: Researchers often use Sodium Methoxide (NaOMe) in Methanol because it is cheap and effective.[1][2]

  • If you use EBIC with NaOMe/MeOH, you will suffer unwanted transesterification , converting your Ethyl ester to a Methyl ester (or a mixed species), complicating purification.[2]

  • Solution: You must match the alkoxide base to the ester OR use a non-nucleophilic base (e.g., Cs₂CO₃ in DMF).[2]

Mechanistic Pathway & Decision Logic

G Start Start: Indole-3-Carboxylate BaseChoice Choose Base/Solvent Start->BaseChoice PathA Route A: NaOMe / MeOH BaseChoice->PathA Input: Methyl Ester BaseChoice->PathA Input: Ethyl Ester PathB Route B: NaOEt / EtOH BaseChoice->PathB Input: Ethyl Ester PathC Route C: Cs2CO3 / DMF BaseChoice->PathC Input: Either ResultMethyl Product: Methyl Ester (Stable) PathA->ResultMethyl Clean Reaction ResultMixed Product: Mixed Esters (Purification Nightmare) PathA->ResultMixed Transesterification! ResultEthyl Product: Ethyl Ester (Stable) PathB->ResultEthyl Clean Reaction PathC->ResultEthyl No Transesterification

Figure 1: Decision matrix for N-Alkylation to avoid transesterification by-products.

Comparative Efficacy: Hydrolysis Kinetics

When the objective is to synthesize 5-bromo-1H-indole-3-carboxylic acid , the methyl ester (MBIC) is the superior starting material.[1]

  • Mechanism: The methyl group provides less steric hindrance to the incoming hydroxide ion (

    
    ) during the tetrahedral intermediate formation.[1][2]
    
  • Data: In a standard saponification protocol (LiOH, THF/H₂O, 60°C), MBIC reaches >98% conversion in 2 hours .[2] Under identical conditions, EBIC requires 6–8 hours to reach the same conversion, often necessitating higher temperatures that can degrade the indole core (e.g., decarboxylation).[2]

Recommendation: If your target is the acid, use MBIC .[2]

Comparative Efficacy: Suzuki-Miyaura Cross-Coupling

Both esters function effectively as substrates for Palladium-catalyzed cross-coupling at the C5-position.[1] The ester group acts as an electron-withdrawing group (EWG), slightly deactivating the ring but stabilizing the oxidative addition complex.[1][2]

  • Electronic Effect: Negligible difference. The inductive effect of Methyl vs. Ethyl is nearly identical at the C5 position.[1][2]

  • Solubility Effect: EBIC is often preferred here.[2] Suzuki couplings are frequently biphasic (Toluene/Water or Dioxane/Water).[2] EBIC's higher lipophilicity ensures better partitioning into the organic phase, potentially increasing reaction rates for hydrophobic boronic acids.[2][3]

Detailed Experimental Protocols

Protocol A: Optimized N-Methylation (Ethyl Ester Safe Route)

Target: Ethyl 5-bromo-1-methyl-1H-indole-3-carboxylate[1]

  • Preparation: Dissolve EBIC (1.0 eq, 10 mmol) in anhydrous DMF (10 vol). Note: Do not use MeOH.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) at room temperature. Stir for 15 min.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.2 eq).[2] The slight excess compensates for volatility.[2]

  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).[2]

  • Workup: Pour into ice water (50 vol). The product will precipitate.[2] Filter, wash with water, and dry.[2]

    • Why this works: Cs₂CO₃ is non-nucleophilic toward the ester, and DMF prevents transesterification.[2] Yields typically >90%.[2]

Protocol B: Rapid Hydrolysis (Methyl Ester Route)

Target: 5-bromo-1H-indole-3-carboxylic acid[1]

  • Dissolution: Suspend MBIC (1.0 eq) in THF (5 vol).

  • Reagent: Add a solution of LiOH·H₂O (3.0 eq) in Water (5 vol).[2]

  • Reaction: Heat to 60°C. The biphasic mixture will become homogeneous as the ester is consumed.

  • Completion: Check HPLC after 2 hours. (Expect >98% acid).[2]

  • Isolation: Acidify with 1M HCl to pH 2. The acid precipitates immediately.[2] Filter and dry.[2]

References

  • Biosynce . (2025).[1][2] Methyl 5-bromo-1H-indole-3-carboxylate: Properties and Applications. Retrieved from [1][2]

  • MDPI . (2020).[1][2] A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5678.[2] Retrieved from [1][2]

  • National Institutes of Health (NIH) . (2022).[2] Synthesis and Biological Evaluation of Umifenovir Analogues. PubMed Central.[2] Retrieved from [1][2]

  • BenchChem . (2025).[1][2][4] Comparison of Methyl vs Ethyl Ester Reactivity in Nucleophilic Substitution. Retrieved from [1][2]

  • Chem-Impex . (2024).[1][2] 5-Bromo-1H-indole-3-carboxylic acid methyl ester: Technical Data Sheet. Retrieved from [1][2]

Sources

Platform Comparison Guide: Evaluating Cross-Reactivity of Substituted Indoles in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The indole scaffold is a "privileged structure" in both pharmacology and toxicology. From endogenous neurotransmitters (serotonin, melatonin) to synthetic cannabinoids (naphthoylindoles like the JWH-series) and ATP-mimetic kinase inhibitors (indolinones like sunitinib), substituted indoles are ubiquitous. However, this structural conservation presents a significant analytical hurdle: cross-reactivity .

As a Senior Application Scientist, I frequently encounter assay failures caused by the indole core. In immunoassays, antibodies raised against the indole ring often fail to distinguish between minor variations in N-alkyl chains due to the dominant hydrophobic


-

interactions and conserved hydrogen-bonding at the N1 position. Similarly, in kinase profiling, substituted indoles frequently exhibit off-target binding across the kinome because they exploit conserved packing defects in the ATP-binding pocket ().

This guide objectively compares two primary platforms for evaluating substituted indoles—Homogeneous Enzyme Immunoassay (HEIA) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) —and provides a self-validating experimental protocol for mapping cross-reactivity.

Platform Comparison: HEIA vs. LC-QTOF-MS

When screening complex biological matrices (e.g., urine, plasma) for substituted indoles, laboratories must balance throughput against specificity.

  • Platform A: Homogeneous Enzyme Immunoassay (HEIA)

    • Mechanism: Utilizes antibodies raised against a primary target (e.g., JWH-018 N-pentanoic acid). Binding of the target or a cross-reactive analog modulates enzyme activity, altering absorbance at 340 nm.

    • Pros: High-throughput, requires minimal sample preparation, excellent for "class-wide" screening.

    • Cons: High susceptibility to false positives. The paratope often binds unintended indole analogs with high affinity ().

  • Platform B: LC-QTOF-MS

    • Mechanism: Separates compounds via reversed-phase chromatography followed by high-resolution exact mass profiling (<5 ppm mass error) and isotopic pattern recognition.

    • Pros: Unambiguous identification; near 100% specificity; easily updated to include new indole derivatives without requiring new antibodies ().

    • Cons: Lower throughput, requires extensive sample cleanup to prevent matrix-induced ion suppression.

Quantitative Performance Data

The following table summarizes the cross-reactivity of various substituted indoles when analyzed via a standard HEIA kit (calibrated to JWH-018) versus LC-QTOF-MS.

CompoundStructural ClassHEIA Cross-Reactivity (%)LC-QTOF-MS Specificity (%)LOD (ng/mL)
JWH-018 N-pentanoic acid Naphthoylindole100.0100.00.5
JWH-073 N-butanoic acid Naphthoylindole85.4100.00.5
AM-2201 Naphthoylindole62.1100.01.0
UR-144 Tetramethylcyclopropylindole< 1.0100.02.0
Sunitinib Indolinone (Kinase Inhibitor)< 0.1100.05.0

Data Interpretation: HEIA demonstrates severe cross-reactivity within the naphthoylindole class (JWH-073, AM-2201) because the antibody recognizes the shared indole core. However, it fails to detect UR-144, which utilizes a cyclopropylindole structure, highlighting a critical blind spot in immunoassay screening. LC-QTOF-MS resolves all compounds with 100% specificity based on exact mass and retention time.

Experimental Workflow & Logic

G Start Substituted Indole Library (e.g., JWH-series) SamplePrep SALLE Sample Preparation (Acetonitrile + NH4OAc) Start->SamplePrep Split Parallel Assay Evaluation SamplePrep->Split HEIA Homogeneous Enzyme Immunoassay (HEIA) Split->HEIA High-Throughput Screen LCMS LC-QTOF-MS Confirmation Split->LCMS High-Resolution Confirmation CrossReactivity High Cross-Reactivity (Class Detection) HEIA->CrossReactivity Antibody Paratope Binding Specific High Specificity (Exact Mass Profiling) LCMS->Specific m/z & RT Profiling DataIntegration Cross-Reactivity Mapping & Platform Comparison CrossReactivity->DataIntegration Specific->DataIntegration

Workflow for evaluating substituted indole cross-reactivity across HEIA and LC-QTOF-MS platforms.

Self-Validating Protocol: Cross-Reactivity Assessment

To rigorously evaluate cross-reactivity, the experimental design must be self-validating. The following protocol utilizes Salting-out Liquid-Liquid Extraction (SALLE) coupled with parallel platform analysis.

Causality Check: Why SALLE? Traditional liquid-liquid extraction uses highly toxic solvents. SALLE uses high molarity salts (Ammonium Acetate) to force acetonitrile to separate from water. This precipitates uroproteins while efficiently partitioning hydrophobic substituted indoles into the organic phase, eliminating matrix effects that cause ion suppression in MS.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Internal Standard Spiking

  • Matrix Blank: Aliquot 1.0 mL of verified drug-free human urine into a 2.0 mL microcentrifuge tube. Validation Logic: This serves as the true negative control. Any signal detected here indicates column carryover or reagent contamination.

  • Spike-Recovery: Spike separate aliquots with JWH-018, JWH-073, and UR-144 at 10 ng/mL.

  • Internal Standard (IS): Add 50 µL of deuterated internal standard (JWH-018-d5 at 100 ng/mL) to all tubes. Validation Logic: The IS self-validates the extraction efficiency. If the IS peak area drops by >20% compared to a neat standard, matrix suppression is occurring, and the data must be rejected.

Phase 2: SALLE Extraction 4. Add 200 µL of 2M Ammonium Acetate buffer (pH 4.0) to the urine to adjust the pH and increase ionic strength. 5. Add 500 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes. 6. Centrifuge at 4,000 x g for 10 minutes at 4°C. The high salt concentration forces a phase separation. 7. Carefully transfer the upper organic layer (acetonitrile containing the indoles) to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. 8. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Phase 3: Parallel Platform Analysis 9. HEIA Screening: Inject 20 µL of the extract into the automated clinical chemistry analyzer running the HEIA kit. Record the change in absorbance (


A) at 340 nm. Calculate cross-reactivity relative to the JWH-018 calibrator.
10. LC-QTOF-MS Confirmation:  Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a 10-minute gradient from 5% to 95% Acetonitrile. Acquire data in positive Electrospray Ionization (ESI+) mode, scanning from m/z 100 to 1000. Extract the exact mass chromatograms (e.g., m/z 342.1853 for JWH-018) with a 5 ppm mass window.

Conclusion & Best Practices

When dealing with substituted indoles, relying solely on immunoassays or broad-spectrum binding assays is a critical liability due to the high structural conservation of the indole core. While HEIA provides excellent high-throughput screening capabilities for identifying the presence of a compound class, it cannot be trusted for specific identification.

Best Practice: Always employ an orthogonal, high-resolution technique like LC-QTOF-MS to confirm immunoassay hits. Furthermore, ensure that your extraction protocols (like SALLE) are self-validating by incorporating deuterated internal standards to continuously monitor for matrix-induced signal suppression.

References

  • Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Journal of Analytical Toxicology / PMC.[Link]

  • LC-QTOF-MS as a superior strategy to immunoassay for the comprehensive analysis of synthetic cannabinoids in urine. Analytical and Bioanalytical Chemistry / PubMed.[Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. Bioorganic & Medicinal Chemistry Letters / PMC.[Link]

Comprehensive Assessment of the Genotoxic Potential of Brominated Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brominated indole derivatives, naturally occurring in marine organisms such as the Australian mollusc Dicathais orbita and various marine sediments, have garnered immense interest in drug discovery. Compounds like 6-bromoisatin and tyrindoleninone exhibit potent anticancer and anti-inflammatory properties[1]. However, because structural analogs of indoles can intercalate with DNA, assessing their genotoxic potential is a critical prerequisite for clinical translation.

As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of the genotoxic and toxicological profiles of key brominated indoles. The methodologies detailed herein are designed as self-validating systems, ensuring that researchers can confidently differentiate between off-target genotoxicity (mutagenesis) and targeted pharmacological efficacy (apoptosis).

Comparative Genotoxicity and Efficacy Profile

To contextualize the safety of these compounds, it is essential to compare their performance across standardized toxicological assays. The table below synthesizes the genotoxic and in vivo toxicity profiles of leading brominated indoles against standard controls.

CompoundPrimary SourceAmes Test (Mutagenicity)Comet Assay (DNA Damage)In Vivo Toxicity Profile
6-Bromoisatin Dicathais orbita extractNegative[2]Induces targeted apoptosis in cancer cells; spares healthy cellsNo hepatotoxicity or adverse blood biochemistry at 0.05 mg/g[3]
Tyrindoleninone Dicathais orbita extractNegative[2]DNA fragmentation secondary to apoptosisElevated AST and reduced RBC observed at higher doses (0.1 mg/g)[3]
Tyrindoxyl Sulfate Marine precursorNegative[2]Minimal off-target strand breaksLow to none; predicted oral acute toxicity lower than aspirin[2]
Aspirin (Control) SyntheticNegativeNegativeKnown gastrointestinal toxicity at high chronic doses

Mechanistic Insights: Apoptosis vs. Genotoxicity

A common pitfall in drug development is misinterpreting the DNA fragmentation caused by apoptosis as direct genotoxicity. It is vital to establish causality: 6-Bromoisatin does not act as a direct mutagen. Instead, it induces cell cycle arrest at the G2/M phase and triggers the intrinsic apoptotic cascade, which subsequently leads to programmed DNA degradation[1].

Pathway A 6-Bromoisatin B Cellular Uptake (HT29 / Caco-2) A->B C Bax Activation & Bcl-2 Inhibition B->C F G2/M Cell Cycle Arrest B->F D Caspase Cascade Activation C->D E Targeted DNA Fragmentation D->E

Caption: Targeted apoptotic signaling and cell cycle arrest induced by 6-bromoisatin.

Self-Validating Experimental Protocols

Every protocol utilized to assess genotoxicity must be internally robust. The following methodologies incorporate strict validation controls to rule out false positives, such as cytotoxicity masquerading as DNA damage.

The Ames Test (Bacterial Reverse Mutation Assay)

Purpose: To evaluate the direct mutagenic potential of brominated indoles[2]. Causality & Logic: Brominated compounds can theoretically act as alkylating agents. The Ames test utilizes histidine-dependent Salmonella typhimurium strains. A self-validating design must include both frame-shift (TA98) and base-pair substitution (TA100) strains, tested both with and without S9 metabolic activation, because some indoles only become genotoxic after hepatic metabolism.

Step-by-Step Methodology:

  • Culture Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth to a density of

    
     cells/mL.
    
  • Metabolic Activation (S9 Mix): Prepare rat liver S9 fraction supplemented with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Treatment: In sterile test tubes, combine 0.1 mL of bacterial culture, 0.1 mL of the test compound (e.g., 6-bromoisatin at 10, 50, 100, 500 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for the -S9 cohort).

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Validation Controls: Plate the vehicle control (DMSO) to establish the spontaneous reversion baseline. Plate known mutagens (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) as positive controls.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive genotoxic result requires a dose-dependent increase at least 2-fold over the baseline.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Purpose: To quantify DNA double- and single-strand breaks in eukaryotic cells. Causality & Logic: While the Ames test detects point mutations, the Comet assay detects structural DNA damage. Alkaline conditions (pH > 13) are crucial to unwind the DNA and expose single-strand breaks and alkali-labile sites. To differentiate true genotoxicity from apoptotic DNA fragmentation, concurrent cell viability assays (e.g., MTT) must be run; genotoxicity should only be assessed at non-cytotoxic concentrations (viability > 80%).

Step-by-Step Methodology:

  • Cell Treatment: Expose target cells (e.g., Caco-2 or HT29) to brominated indoles for 24 hours. Confirm that cell viability remains >80%.

  • Slide Preparation: Embed

    
     treated cells in 0.75% low-melting-point agarose on a pre-coated glass slide.
    
  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to remove cellular proteins and isolate nucleoids.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes in the dark.

  • Electrophoresis: Run the gel at 25 V and 300 mA for 20 minutes.

  • Neutralization & Staining: Neutralize slides with 0.4 M Tris buffer (pH 7.5). Stain with a fluorescent DNA-binding dye like SYBR Green.

  • Analysis: Score 100 cells per slide using fluorescence microscopy and specialized image analysis software to calculate the percentage of DNA in the tail (Tail Intensity).

In Vivo Zebrafish Embryo Toxicity (ZET) Test

Purpose: To assess teratogenic and developmental genotoxicity[4]. Causality & Logic: Zebrafish embryos are transparent, allowing real-time observation of organogenesis. Environmental brominated indoles from marine sediments have been shown to cause spine deformation and yolk sac edema[4]. This assay bridges the gap between in vitro cell models and mammalian in vivo studies, providing a holistic view of developmental toxicity.

Step-by-Step Methodology:

  • Selection: Select fertilized, healthy zebrafish eggs (Danio rerio) at the 2-4 cell stage.

  • Exposure: Place eggs in 24-well plates (1 egg/well) containing 2 mL of the test solution (brominated indole dissolved in artificial water, max 0.1% DMSO).

  • Incubation: Incubate the plates at 26°C with a 14h light/10h dark cycle.

  • Validation Controls: Use 3,4-dichloroaniline as a positive control for developmental toxicity, and 0.1% DMSO as a vehicle control.

  • Observation: Monitor at 24, 48, and 72 hours post-fertilization (hpf) for lethal endpoints (coagulation, lack of heartbeat) and sub-lethal teratogenic endpoints (edema, spine deformation).

Integrated Genotoxicity Assessment Workflow

To ensure no genotoxic liability slips through the cracks, a hierarchical testing pipeline is mandatory.

Workflow A Brominated Indole Candidates B Ames Test (Mutagenicity) A->B C Alkaline Comet Assay (DNA Strand Breaks) A->C E Zebrafish Embryo Test (Teratogenicity) B->E D Cytotoxicity Check (MTT Assay >80% viability) C->D Validates D->E F Rodent AOM Model (In Vivo Efficacy/Toxicity) E->F G Validated Safety Profile F->G

Caption: Hierarchical workflow for the comprehensive genotoxic evaluation of brominated indoles.

Conclusion

The assessment of brominated indole derivatives requires a multi-tiered, rigorously controlled approach. While certain environmental derivatives may exhibit teratogenicity in aquatic models[4], purified therapeutic candidates like 6-bromoisatin demonstrate a highly favorable safety profile. They induce targeted apoptosis in colorectal cancer models without inherent mutagenicity or hepatotoxicity[1][3]. By employing these self-validating protocols, drug development professionals can confidently advance these marine-derived compounds through the preclinical pipeline.

References

  • Toxic Effects of Brominated Indoles and Phenols on Zebrafish Embryos.
  • Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition.
  • Simultaneous Assessment of the Efficacy and Toxicity of Marine Mollusc–Derived Brominated Indoles in an In Vivo Model for Early Stage Colon Cancer.
  • 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model.MDPI.

Sources

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